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  • Product: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
  • CAS: 1227382-01-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed overview of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block in modern medicinal chemistry. This document consolidates its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Properties and Identification

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is commonly available as its oxalate salt, which enhances its stability and handling properties. The most frequently cited form is the hemioxalate.

PropertyValueReference
Chemical Name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate ethanedioate (2:1)
CAS Number 1041026-71-4 (hemioxalate)[1]
Molecular Formula C22H38N4O8 (hemioxalate)
Molecular Weight 486.57 g/mol (hemioxalate)[2]
Appearance White to light yellow solid[1]
Purity ≥97%
Storage Conditions Inert atmosphere, 2-8°C

Physicochemical Characteristics

PropertyValue
IUPAC Name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
InChI Key PYRAMVPOMDHTNX-UHFFFAOYSA-N (hemioxalate)
Physical Form Solid

Experimental Protocols

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A common route to the free base involves the deprotection of a protected precursor. One documented method involves the following steps:

  • Reaction Setup : A round-bottom flask is purged with argon and charged with 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, ammonium formate, and 10% palladium on carbon in methanol.

  • Reaction Execution : The resulting mixture is stirred at 65°C for 3 hours.

  • Work-up : The mixture is filtered and concentrated under vacuum to yield the title compound.[3]

To obtain the oxalate salt, the free base is then treated with a solution of anhydrous oxalic acid in a suitable solvent like ethanol, leading to the precipitation of the salt.

General Procedure for Buchwald-Hartwig Amination

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the diazaspirocyclic moiety onto aromatic systems.

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, degassed toluene is charged with the aryl bromide (1.0 equiv), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.1 equiv), Pd2(dba)3 (1-2.5 mol%), (±)-BINAP (1.5/Pd), triethylamine (~0.5 equiv), and potassium tert-butoxide (3.0 equiv).

  • Reaction Execution : The reaction mixture is heated to 110°C and stirred until the aryl bromide is consumed, as monitored by TLC.

  • Work-up : The mixture is cooled, filtered through celite, and the filter cake is washed with ethyl acetate. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography.[4]

Applications in Drug Discovery

The 2,6-diazaspiro[3.3]heptane scaffold is a highly valued building block in drug discovery due to its rigid, three-dimensional structure, which can impart favorable physicochemical and pharmacokinetic properties to drug candidates. It is often employed as a bioisostere for piperazine, offering a novel chemical space for lead optimization.[5]

Role as a Piperazine Bioisostere

The unique spirocyclic nature of the 2,6-diazaspiro[3.3]heptane core provides a distinct vectoral projection of substituents compared to the more flexible piperazine ring. This conformational rigidity can lead to enhanced target selectivity and potency.

G Bioisosteric Replacement Strategy cluster_0 Traditional Scaffold cluster_1 Novel Scaffold Piperazine Piperazine Core (Flexible) Diazaspiro 2,6-Diazaspiro[3.3]heptane (Rigid) Optimized_Compound Optimized Compound (Improved Potency/Selectivity) Diazaspiro->Optimized_Compound Leads to Lead_Compound Lead Compound (Suboptimal Properties) Lead_Compound->Piperazine Contains Lead_Compound->Diazaspiro Bioisosteric Replacement

Caption: Bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane.

Applications in Kinase and Receptor Targeting

This building block has been incorporated into molecules targeting a range of biological entities, including:

  • Cyclin-Dependent Kinase (CDK) Inhibitors : The 2,6-diazaspiro[3.3]heptane moiety has been used in the synthesis of pyrimidine derivatives as potential CDK inhibitors for the treatment of proliferative diseases.[1]

  • Sigma-2 (σ2) Receptor Ligands : Researchers have explored the use of diazaspiroalkanes, including the 2,6-diazaspiro[3.3]heptane core, in the development of high-affinity ligands for the σ2 receptor, which is implicated in various neurological and psychiatric disorders.[6]

Experimental Workflow and Analysis

The synthesis and subsequent use of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in a drug discovery pipeline typically follows a structured workflow.

G Experimental Workflow Start Starting Materials Synthesis Synthesis of Boc-2,6-diazaspiro[3.3]heptane Start->Synthesis Purification1 Purification (e.g., Chromatography) Synthesis->Purification1 Salt_Formation Oxalate Salt Formation Purification1->Salt_Formation Characterization Structural Characterization (NMR, MS) Salt_Formation->Characterization Coupling Buchwald-Hartwig Coupling with Aryl Halide Characterization->Coupling Purification2 Purification of Coupled Product Coupling->Purification2 Deprotection Boc Deprotection Purification2->Deprotection Final_Compound Final Compound for Biological Screening Deprotection->Final_Compound

Caption: General experimental workflow from synthesis to final compound.

Analytical Characterization

The primary analytical techniques for characterizing tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS) : To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.

References

Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid spirocyclic core has garnered significant interest in medicinal chemistry as a valuable scaffold for the design of novel therapeutics. Nitrogen-containing spirocyclic compounds are integral to the development of molecules with modulated pharmacological activity, leveraging their unique three-dimensional structures and hydrogen bonding capabilities. The presence of nitrogen atoms, with their inherent basicity and electronegativity, allows for salt formation, which can be used to optimize the solubility and other drug-like properties of a molecule. This technical guide provides an in-depth overview of the core physicochemical properties of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, its synthesis, and its role as a precursor to potent cyclin-dependent kinase (CDK) inhibitors.

Chemical Identity and Structure

The compound consists of a Boc-protected 2,6-diazaspiro[3.3]heptane core salified with oxalic acid. The spirocyclic system is composed of two fused azetidine rings sharing a central carbon atom.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
CAS Number 1227382-01-5 (oxalate); 1041026-71-4 (hemioxalate)
Molecular Formula C₁₂H₂₀N₂O₆ (oxalate); C₂₂H₃₈N₄O₈ (hemioxalate)[1]
Molecular Weight 288.3 g/mol (oxalate); 486.56 g/mol (hemioxalate)[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
InChI Key UMRJVCJJEKXMNB-UHFFFAOYSA-N[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug intermediate is crucial for its handling, formulation, and the subsequent development of the final active pharmaceutical ingredient (API).

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white solidGeneric
Melting Point 206-209 °C[4]ChemicalBook
Solubility Water: Slightly solubleMethanol: SolubleDMSO: Slightly soluble (heating may be required)Generic
pKa (predicted) 9.5 ± 0.7 (most basic)ChemAxon

Experimental Protocols

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate[2]

A multi-step synthesis is employed to obtain the title compound. The key steps are outlined below:

  • Boc Protection: Commercially available 2,6-diazaspiro[3.3]heptane is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or methanol to yield di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.

  • Selective Deprotection: The di-Boc protected intermediate is then treated with a controlled amount of a strong acid, such as hydrochloric acid in methanol or acetyl chloride in methanol, to selectively remove one of the Boc protecting groups. This reaction is carefully monitored to ensure mono-deprotection.

  • Neutralization and Extraction: The resulting mono-Boc protected amine hydrochloride salt is neutralized with a base, such as potassium hydroxide, and extracted into an organic solvent like ethyl acetate.

  • Oxalate Salt Formation: The free base in the organic extract is then treated with a solution of oxalic acid in a solvent like diethyl ether. The desired tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate precipitates as a white solid.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with an appropriate solvent (e.g., ethyl acetate, diethyl ether), and dried under vacuum.

G Synthesis Workflow A 2,6-Diazaspiro[3.3]heptane B Di-Boc Protection (Boc2O) A->B C Di-Boc Intermediate B->C D Selective Deprotection (HCl/MeOH) C->D E Mono-Boc Intermediate (Hydrochloride Salt) D->E F Neutralization & Extraction (KOH, EtOAc) E->F G Mono-Boc Free Base F->G H Oxalate Salt Formation (Oxalic Acid, Ether) G->H I Final Product (Oxalate Salt) H->I

Synthesis of the title compound.

Melting Point Determination

The melting point is determined using the capillary method as per standard pharmacopeia guidelines.

  • Sample Preparation: The crystalline sample is finely powdered and dried under vacuum over a desiccant. The dry powder is then packed into a capillary tube to a height of 2-4 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a rate of 10-20 °C/min until it is approximately 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

¹H NMR Spectroscopy

The structure of the compound is confirmed using ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O).

  • Procedure: A small amount of the sample is dissolved in D₂O. The spectrum is recorded at room temperature.

¹H NMR (400 MHz, D₂O) Peak Assignments: [2]

  • δ 4.20 (s, 4H): These are the four protons of the two CH₂ groups attached to the nitrogen atom bearing the Boc group. The singlet indicates that these protons are chemically equivalent.

  • δ 4.07 (s, 4H): These are the four protons of the two CH₂ groups of the second azetidine ring. The singlet indicates their chemical equivalence.

  • δ 1.31 (s, 9H): This characteristic singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC. A general protocol is provided below, which may require optimization for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

G Analytical Workflow cluster_0 Property Determination cluster_1 Methodology A Melting Point E Capillary Method A->E B 1H NMR F 400 MHz Spectroscopy B->F C HPLC Purity G Reverse-Phase C18 C->G D pKa H Potentiometric Titration D->H

Physicochemical analysis workflow.

pKa Determination

The pKa of the secondary amine can be determined experimentally using potentiometric titration.

  • Sample Preparation: A known concentration of the free base (obtained by neutralizing the oxalate salt) is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Application in Drug Discovery: CDK Inhibition

The 2,6-diazaspiro[3.3]heptane scaffold is a privileged structure in the design of CDK inhibitors.[1] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.

Specifically, derivatives of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate have been investigated as inhibitors of CDK4 and CDK6. These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. By inhibiting CDK4/6, these compounds can prevent the phosphorylation of pRb, thereby arresting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells.[5][6]

G Simplified CDK4/6 Signaling Pathway cluster_0 G1 Phase cluster_1 G1-S Transition A Cyclin D B CDK4/6 A->B activates C pRb B->C phosphorylates D E2F C->D releases E Gene Transcription (for S Phase) D->E activates F Inhibitor F->B inhibits

Inhibition of the CDK4/6 pathway.

Conclusion

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a fundamentally important building block in modern drug discovery. Its well-defined physicochemical properties, coupled with a versatile and rigid spirocyclic core, make it an ideal starting material for the synthesis of complex and potent therapeutic agents, particularly in the field of oncology. A thorough understanding of the data and protocols presented in this guide is essential for any researcher or drug development professional working with this valuable compound.

References

Foundational

The Ascent of a Scaffold: An In-depth Technical Guide to the Discovery and History of Diazaspiro[3.3]heptanes

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of fu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among the rising stars in this field are diazaspiro[3.3]heptane scaffolds, a class of rigid bicyclic amines that have garnered significant attention as versatile building blocks in drug discovery. Their unique spirocyclic nature imparts a well-defined and constrained conformation, making them attractive as bioisosteric replacements for more flexible diamine-containing moieties such as piperazine. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of diazaspiro[3.3]heptane scaffolds, alongside a detailed exploration of their applications in medicinal chemistry, supported by quantitative data and key experimental protocols.

Discovery and Early History

The diazaspiro[3.3]heptane ring system was first reported in the scientific literature over six decades ago, with early explorations into spirocyclic amines dating back to the 1930s and 1940s. Seminal works by Govaert, Beyaert, Litherland, and Mann laid the foundational groundwork for the synthesis of these unique bicyclic structures.[1]

Initial synthetic strategies were often multi-step and lacked the efficiency and scalability of modern methods. These early investigations, however, were crucial in establishing the existence and fundamental chemical properties of the diazaspiro[3.3]heptane core, paving the way for its eventual emergence as a privileged scaffold in drug design.

Evolution of Synthetic Methodologies

The synthetic accessibility of diazaspiro[3.3]heptane scaffolds has evolved significantly since their initial discovery. Early methods have been largely supplanted by more robust and versatile routes that allow for the efficient and often scalable production of a wide array of functionalized derivatives.

Early Synthetic Approaches

Details on the very first synthetic routes from the historical literature remain somewhat elusive in modern databases. These early methods likely involved classical cyclization strategies that were common at the time, but often suffered from low yields and limited substrate scope.

Modern Synthetic Routes

The resurgence of interest in diazaspiro[3.3]heptanes has been fueled by the development of elegant and efficient synthetic strategies. A common and effective approach involves the reductive amination of a readily available aldehyde derived from 1-benzyl-3-carboxyazetidine, followed by an intramolecular cyclization. This method is amenable to both library synthesis and large-scale production.[1]

A generalized workflow for a modern synthesis of 2,6-diazaspiro[3.3]heptanes is depicted below:

G cluster_start Starting Material Preparation cluster_coupling Amine Coupling cluster_cyclization Cyclization start 1-Benzyl-3-carboxyazetidine aldehyde 1-Benzyl-3-formylazetidine start->aldehyde Reduction & Oxidation reductive_amination Reductive Amination aldehyde->reductive_amination primary_amine Primary Amine (R-NH2) primary_amine->reductive_amination intermediate Acyclic Amine Intermediate reductive_amination->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Benzyl-6-alkyl-2,6-diazaspiro[3.3]heptane cyclization->product

A generalized workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Key Experimental Protocols

Preparation of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]

Materials:

  • (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv)

  • THF (1.5 mL)

  • Potassium tert-butoxide (t-BuOK) (1.0 M solution in THF, 1.53 mL, 1.53 mmol, 2.2 equiv)

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine in THF, add t-BuOK.

  • Heat the reaction at 70 °C in a sealed tube.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 equiv) and continue heating for another hour.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove KCl and evaporate the solvents to yield the product.

N-Arylation of a Diazaspiroalkane via Buchwald-Hartwig Cross-Coupling[2]

Materials:

  • Protected diazaspiroalkane (e.g., Boc-protected 2,6-diazaspiro[3.3]heptane)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd₂(dba)₃ (Palladium catalyst)

  • RuPhos (Ligand)

  • NaO-t-Bu (Base)

  • Dioxane (Solvent)

Procedure:

  • In a reaction vessel, combine the protected diazaspiroalkane, aryl halide, Pd₂(dba)₃, RuPhos, and NaO-t-Bu.

  • Add dioxane as the solvent.

  • Heat the reaction mixture at 100 °C for 20 minutes.

  • After completion, the reaction is worked up to isolate the N-arylated product.

Applications in Drug Discovery

The rigid structure of the diazaspiro[3.3]heptane scaffold makes it an excellent bioisostere for the more flexible piperazine ring, a common motif in many bioactive compounds. This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.

A significant area of application for diazaspiro[3.3]heptane derivatives is in the development of ligands for neurological targets, such as the sigma-2 (σ₂) receptor, which is implicated in various neurological disorders.

DSH_Ligand Diazaspiro[3.3]heptane Ligand Sigma2_Receptor σ2 Receptor (TMEM97) DSH_Ligand->Sigma2_Receptor Binds to Downstream_Signaling Modulation of Downstream Signaling (e.g., Calcium signaling, Cell survival pathways) Sigma2_Receptor->Downstream_Signaling Activates/Inhibits Therapeutic_Effect Potential Therapeutic Effect (e.g., Neuroprotection, Anti-cancer activity) Downstream_Signaling->Therapeutic_Effect Leads to

Simplified signaling pathway involving a diazaspiro[3.3]heptane ligand.
Quantitative Data on Biological Activity

The following table summarizes the binding affinities of a series of diazaspiro[3.3]heptane-containing compounds for the σ₁ and σ₂ receptors.

Compound IDDiazaspiro CoreR Groupσ₂ Ki (nM)σ₁ Ki (nM)
2a 2,6-Diazaspiro[3.3]heptane4-Fluorophenyl138 ± 1.1>10,000
2b 2,6-Diazaspiro[3.3]heptane4-Chlorophenyl104 ± 1.1>10,000
2c 2,6-Diazaspiro[3.3]heptane4-Bromophenyl114 ± 1.1>10,000
2d 2,6-Diazaspiro[3.3]heptane4-Iodophenyl103 ± 1.1>10,000
2e 2,6-Diazaspiro[3.3]heptane4-Methoxyphenyl215 ± 1.1>10,000
Data adapted from Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands, MDPI.[2]

Physicochemical Properties

The introduction of a spirocyclic center can significantly impact the physicochemical properties of a molecule. In many cases, replacing a piperazine with a diazaspiro[3.3]heptane moiety leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility, which are often desirable attributes for drug candidates.

Property2,6-Diazaspiro[3.3]heptanePiperazine
Molecular Weight 98.15 g/mol 86.14 g/mol
XLogP3-AA -0.8-1.1
Topological Polar Surface Area 24.1 Ų24.1 Ų
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Data obtained from PubChem.

Conclusion

The diazaspiro[3.3]heptane scaffold has journeyed from a historical chemical curiosity to a valuable tool in modern drug discovery. Its rigid, three-dimensional structure offers medicinal chemists a unique opportunity to fine-tune the spatial arrangement of pharmacophoric elements, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic routes and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly solidify the position of diazaspiro[3.3]heptanes as a cornerstone scaffold in the design of next-generation therapeutics.

References

Exploratory

The Ascendance of Spirocycles: A Technical Guide to Three-Dimensional Scaffolds in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to exp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as a powerful and increasingly utilized design element. This in-depth technical guide provides a comprehensive overview of the core principles, synthesis, and application of spirocyclic building blocks in drug discovery, equipping researchers with the knowledge to leverage these unique structural motifs.

Spirocycles, characterized by two or more rings sharing a single common atom, introduce a rigid, three-dimensional architecture into small molecules. This inherent structural constraint offers a multitude of advantages in drug design, including the precise positioning of substituents in three-dimensional space, leading to optimized interactions with biological targets. The incorporation of spirocyclic moieties has been shown to favorably modulate key physicochemical properties, enhancing solubility, reducing lipophilicity, and improving metabolic stability, all of which are critical for the development of successful drug candidates.[1][2]

The Spirocyclic Advantage: A Quantitative Perspective

The strategic incorporation of spirocyclic scaffolds can lead to significant improvements in the drug-like properties of a molecule. The following tables summarize quantitative data from various studies, highlighting the impact of replacing traditional cyclic systems with their spirocyclic counterparts.

PropertyNon-Spirocyclic AnalogueSpirocyclic AnalogueFold Improvement/ChangeReference
Lipophilicity (LogD) Piperidine derivative2-Azaspiro[3.3]heptane derivativeLower LogD[3]
Aqueous Solubility Morpholine derivative2-Oxa-6-azaspiro[3.3]heptane derivativeHigher Solubility[1]
Metabolic Stability (in vitro) Piperazine derivative2,6-Diazaspiro[3.3]heptane derivativeIncreased half-life[1]
Potency (IC50) Phenyl derivativeSpiro[3.3]heptane derivativeVaries (can be improved)[4]
Selectivity Planar inhibitorSpirocyclic inhibitorIncreased selectivityN/A

Table 1: Comparative Physicochemical and Biological Properties of Spirocyclic vs. Non-Spirocyclic Analogues. This table presents a generalized summary. Specific values are highly dependent on the particular molecular context.

CompoundTargetIC50 (nM)Reference
OlaparibPARP-11.5[5]
Spirocyclic Analogue of OlaparibPARP-116.10 ± 1.25[5]
SNAP-7941MCHR1Kd = 0.18[6]
Spirocyclic Kinase InhibitorKinase X(Example)[7]

Table 2: Potency of Selected Spirocyclic Compounds. This table provides examples of the potency of known spirocyclic inhibitors against their respective targets.

AssayParameterValueReference
Aqueous Kinetic SolubilityML3033.1 µM[8]
Mouse Liver Microsomal Stability (% remaining at 30 min)ML30345%[8]
Caco-2 Permeability (Papp A to B)ML3030.10 x 10-6 cm/s[8]

Table 3: Example of In Vitro ADME Data for a Spirocyclic Compound. This table illustrates the type of data generated in early ADME profiling.

Key Experimental Protocols

The successful application of spirocyclic building blocks relies on robust and reproducible experimental procedures for their synthesis and characterization. This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Spiro[3.3]heptan-1-one

This protocol describes a strain-relocating semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones.[9]

Materials:

  • 1-Sulfonylcyclopropanol

  • 1-Sulfonylbicyclo[1.1.0]butane

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonic acid (MsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of 1-sulfonylcyclopropanol (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and quench with a solution of MsOH (1.5 equiv.) in THF.

  • Stir the mixture at room temperature for 30 minutes.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol outlines a scalable, protecting-group-free synthesis of a key intermediate for 2-oxa-6-azaspiro[3.3]heptane.[10]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (NaOH)

  • Sulfolane

  • Water

Procedure:

  • To a reaction vessel, add 2-fluoro-4-nitroaniline (1.0 equiv.), BBMO (1.2 equiv.), and sulfolane.

  • Add a solution of NaOH (2.5 equiv.) in water.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Determination of Distribution Coefficient (LogD) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogD of a compound at a specific pH.[11][12][13]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a vial, add a known volume of n-octanol and PBS (pH 7.4) in a defined ratio (e.g., 1:1).

  • Spike the two-phase system with a small volume of the test compound stock solution to a final desired concentration.

  • Securely cap the vial and shake vigorously on a mechanical shaker for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

  • Analyze the concentration of the test compound in each phase using a validated HPLC method.

  • Calculate the LogD value using the following equation: LogD = log10 ([Compound]octanol / [Compound]aqueous)

Visualizing Molecular Interactions and Pathways

The rigid nature of spirocycles allows for a more defined presentation of pharmacophoric elements, leading to specific interactions with biological targets. Understanding these interactions within the context of signaling pathways is crucial for rational drug design.

MCHR1 Signaling Pathway and the Action of SNAP-7941

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) primarily involved in the regulation of energy homeostasis and mood. The spirocyclic compound SNAP-7941 is a potent and selective antagonist of MCHR1.[6] The diagram below illustrates the MCHR1 signaling cascade and the inhibitory action of SNAP-7941.

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds and Activates SNAP7941 SNAP-7941 SNAP7941->MCHR1 Blocks Binding Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_release->Cellular_Response PKC_activation->Cellular_Response

MCHR1 Gq-coupled signaling pathway and its inhibition by SNAP-7941.

Conclusion

Spirocyclic building blocks represent a significant advancement in the medicinal chemist's toolkit, offering a strategic approach to imbue drug candidates with desirable three-dimensional characteristics. The ability to rigidly control the spatial orientation of substituents while simultaneously improving physicochemical properties makes spirocycles an attractive scaffold for a wide range of therapeutic targets. As synthetic methodologies continue to evolve, enabling access to an ever-expanding diversity of spirocyclic cores, their application in drug discovery is poised to grow, paving the way for the development of the next generation of innovative medicines.

References

Foundational

Technical Guide: Elucidation of the Structure of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block in medicinal chemistry. This document details the spectroscopic and analytical data used to confirm its chemical structure, along with the experimental protocols for these analyses.

Introduction

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a spirocyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. Its rigid, three-dimensional structure makes it a valuable scaffold in the design of novel therapeutic agents. The presence of a free secondary amine allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules, including potential cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[1] Accurate structural confirmation is critical for its application in drug discovery and development. This guide outlines the key analytical techniques employed for its characterization.

Synthesis and Purification

The synthesis of the title compound can be achieved through various reported methods.[1] A common route involves the mono-protection of 2,6-diazaspiro[3.3]heptane. The oxalate salt is then typically formed by treating the free base with oxalic acid in a suitable solvent, leading to its precipitation as a stable, crystalline solid.[1]

A representative synthetic protocol involves the reaction of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate with oxalic acid. Another approach starts with 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, which is deprotected and subsequently treated with an ethanol solution of anhydrous oxalic acid to yield the desired oxalate salt.[1]

The purification of the oxalate salt is typically achieved by filtration and washing with a suitable solvent, such as ethanol, to yield a colorless or off-white solid.[2]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is presented in Table 1.

PropertyValueReference
Appearance Colorless to white amorphous solid[2]
Melting Point 206-209 °C[2]
Molecular Formula C₁₂H₂₀N₂O₆[1]
Molecular Weight 288.3 g/mol [1]
TLC (Rf) 0.0 (EtOAc; ninhydrin)[2]

Spectroscopic Data and Structural Elucidation

The definitive structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data are summarized in Table 2.[2]

Technique Solvent Chemical Shift (δ) / ppm Assignment
¹H NMR CD₃OD1.42 (s, 9H)tert-butyl (C(CH₃)₃)
4.09 (s, 4H)Methylene (CH₂) adjacent to Boc-N
4.20 (s, 4H)Methylene (CH₂) adjacent to NH₂⁺
4.90 (s, 2H)Amine protons (NH₂⁺)
¹³C NMR CD₃OD28.6tert-butyl (C(CH₃)₃)
36.7Spirocyclic carbon
56.3Methylene (CH₂) adjacent to NH₂⁺
59.9 (br)Methylene (CH₂) adjacent to Boc-N
81.3tert-butyl quaternary carbon (C(CH₃)₃)
157.7Carbonyl (C=O) of Boc group
168.9Carbonyl (C=O) of oxalate

Experimental Protocol: NMR Spectroscopy [2]

¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the key functional groups present in the molecule. The significant absorption bands are listed in Table 3.[2]

Wavenumber (cm⁻¹) Interpretation
3243N-H stretch (amine salt)
2967, 2879C-H stretch (aliphatic)
2689, 2497N-H stretch (ammonium)
1759, 1692C=O stretch (oxalate and Boc carbonyls)
1634, 1596N-H bend
1400, 1364C-H bend
1255, 1164, 1146C-N and C-O stretch

Experimental Protocol: IR Spectroscopy [2]

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using a neat sample.

High-Resolution Mass Spectrometry (HRMS)

HRMS was employed to determine the accurate mass of the protonated molecule, confirming its elemental composition.

Technique Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Molecular Formula
ESI199.1441199.1442C₁₀H₁₉N₂O₂⁺

Note: The mass spectrometry data corresponds to the free base (tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) after loss of the oxalate counterion.

Experimental Protocol: High-Resolution Mass Spectrometry [2]

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Caption: Structure of the title compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments to confirm the structure is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Synthesis of Free Base Purification Formation of Oxalate Salt & Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS High-Resolution Mass Spectrometry Purification->MS Elucidation Structure Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation

Caption: Workflow for structure elucidation.

Conclusion

The collective data from NMR and IR spectroscopy, along with high-resolution mass spectrometry, unequivocally confirms the structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. The presented data and experimental protocols provide a robust framework for the identification and quality control of this important synthetic intermediate. This comprehensive characterization is essential for its reliable use in research and development, particularly in the synthesis of novel pharmaceutical compounds.

References

Exploratory

Spectroscopic and Synthetic Profile of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for tert-butyl 2,6-diazaspiro[3.3]heptane-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block in medicinal chemistry. The unique spirocyclic structure of this compound offers a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of cyclin-dependent kinase (CDK) inhibitors.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the free base, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, which is protonated to form the oxalate salt. This data is crucial for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.20s4HCH₂
4.09s4HCH₂
1.42s9HC(CH₃)₃

Solvent: CD₃OD[2]

Table 2: ¹³C NMR Spectroscopic Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Chemical Shift (δ) ppmAssignment
157.7C=O (Boc)
81.3C(CH₃)₃
59.9Spiro C
56.3CH₂
36.7CH₂
28.6C(CH₃)₃

Solvent: CD₃OD[2]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Wavenumber (cm⁻¹)Interpretation
3243N-H Stretch
2967, 2879C-H Stretch (Aliphatic)
1692C=O Stretch (Carbamate)
1400C-N Stretch
1164C-O Stretch

Sample preparation: Neat[2]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Ionization ModeCalculated Mass (M+H)⁺Found Mass (M+H)⁺
ESI199.1441199.1442

[2]

Experimental Protocols

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

A common synthetic route to the title compound involves the deprotection of a doubly protected spirocycle followed by salt formation.[2][3]

Step 1: Deprotection of Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

To a solution of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate in a suitable solvent such as ethanol, an excess of oxalic acid is added. The reaction mixture is stirred at room temperature, leading to the precipitation of the mono-Boc protected amine as the oxalate salt.

Step 2: Isolation

The resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and excess oxalic acid, and then dried under vacuum to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate as a white solid.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Logical Relationships in Drug Discovery

As a molecular building block, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility in drug discovery, particularly in the context of CDK inhibitors for cancer therapy, can be visualized as a logical progression.

G A tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate (Building Block) B Chemical Synthesis (e.g., Buchwald-Hartwig Amination) A->B Starting Material C Library of Novel Spirocyclic Compounds B->C Generates D High-Throughput Screening (e.g., CDK Inhibition Assays) C->D Screened in E Lead Compound Identification D->E Identifies F Preclinical Development E->F Advances to

Caption: Drug Discovery Progression from Building Block.

References

Foundational

Solubility Profile of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxyla...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, influencing aspects from reaction kinetics to formulation and bioavailability.

Quantitative Solubility Data

The solubility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has been characterized in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityObservationSource
WaterSlightly solubleVisible turbidity observed above ~10 mg/mL.
MethanolFreely solubleA clear solution is obtained at concentrations of ≥50 mg/mL.
Dimethyl Sulfoxide (DMSO)Slight solubilityRequires mild heating or sonication for dissolution.
Dimethylformamide (DMF)SolubleComplete dissolution has been reported during synthetic work-up procedures.
Non-polar HydrocarbonsPractically insolubleThe compound remains largely undissolved in non-polar hydrocarbon solvents.
Predicted Aqueous Solubility
ESOL Model16.1 mg/mLClassified as "very soluble" by the computational model.

The oxalate salt form of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate contains an internal ammonium-oxalate ion pair, which significantly increases its polarity compared to the neutral parent compound. This high polarity, with a measured polar surface area of 116 Ų, governs its solubility behavior. The steep increase in solubility in protic solvents like methanol is attributed to the extensive solvation of the hydrogen-bond donors on the oxalic acid and acceptors on the diazaspiro ring.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is not publicly available, a general and robust methodology can be adapted from standard practices for organic salts. The following protocol outlines a common approach using High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the equilibrium solubility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in a given organic solvent at a specific temperature.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, tetrahydrofuran)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment set to the desired temperature.

    • Continuously agitate the mixture using a magnetic stirrer or shaker to facilitate the dissolution process and ensure equilibrium is reached.

    • The equilibration time should be sufficient to ensure the solution is saturated. Preliminary experiments for similar organic salts suggest that 20 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 20, 48, and 72 hours) to ensure the concentration has plateaued.[1][2]

  • Sample Collection and Preparation for Analysis:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Concentration Measurement by HPLC:

    • Prepare a series of standard solutions of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis_prep Analysis Preparation cluster_analysis Analysis & Calculation A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

References

Exploratory

In-Depth Technical Guide: Thermal Stability and Decomposition of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. This information is critical for handling, process development, and ensuring the stability of this compound in various pharmaceutical applications.

Overview of Thermal Properties

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a salt that exhibits a multi-stage decomposition pattern upon heating. The thermal stability is influenced by both the oxalate salt form and the tert-butoxycarbonyl (Boc) protecting group. Initial decomposition involves the disruption of the oxalate salt lattice, followed by the thermolytic cleavage of the Boc group at higher temperatures.

Quantitative Thermal Analysis Data

While specific experimental data for this exact compound is not extensively available in public literature, the following table summarizes the expected thermal events based on data for structurally similar Boc-protected diazaspiro salts. These values should be considered representative and may vary based on specific experimental conditions.

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Observations
Lattice BreakdownDSC~210--Endothermic event corresponding to the breakdown of the oxalate salt structure.
Boc Group DecompositionTGA/DSC>230--Thermolytic decarboxylation of the tert-butoxycarbonyl group.
Further DecompositionTGA>300--Continued decomposition of the organic structure.

Note: Differential Scanning Calorimetry (DSC) data for comparable Boc-protected diazaspiro salts indicate an initial endothermic event around 210°C, which is attributed to the breakdown of the oxalate lattice. Above approximately 230°C, the tert-butoxycarbonyl group undergoes thermolytic decarboxylation. In an inert atmosphere, no significant exothermic runaway is typically observed below 300°C.

Decomposition Pathway

The primary thermal decomposition pathway for tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves the loss of the Boc protecting group. This process, known as thermolytic decarboxylation, proceeds through a concerted mechanism to yield the unprotected spirocyclic amine, carbon dioxide, and isobutene.

DecompositionPathway tert-Butyl_2_6-diazaspiro[3.3]heptane-2-carboxylate tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Decomposition_Products Decomposition Products tert-Butyl_2_6-diazaspiro[3.3]heptane-2-carboxylate->Decomposition_Products Heat (>230°C) 2_6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Decomposition_Products->2_6-Diazaspiro[3.3]heptane Carbon_Dioxide Carbon Dioxide (CO2) Decomposition_Products->Carbon_Dioxide Isobutene Isobutene Decomposition_Products->Isobutene

Caption: Thermal decomposition of the Boc-protected amine.

Experimental Protocols

The following are detailed, representative methodologies for conducting thermal analysis on organic compounds like tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound loses mass due to decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 500°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature intervals.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis Weigh_Sample Weigh 5-10 mg of sample Load_Sample Load into TGA pan Weigh_Sample->Load_Sample Place_in_TGA Place pan in TGA furnace Load_Sample->Place_in_TGA Purge_N2 Purge with Nitrogen Place_in_TGA->Purge_N2 Heat_Sample Heat at 10°C/min to 500°C Purge_N2->Heat_Sample Record_Data Record mass loss vs. temperature Heat_Sample->Record_Data Analyze_Curve Analyze TGA curve for mass loss and onset temperature Record_Data->Analyze_Curve

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a starting temperature (e.g., 25°C).

  • Heat the sample at a constant rate of 10°C/min to a final temperature of 350°C.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting, decomposition, and phase transitions, and to determine their onset temperatures, peak temperatures, and enthalpy changes.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Analysis Weigh_Sample Weigh 2-5 mg of sample Seal_Pan Seal in DSC pan Weigh_Sample->Seal_Pan Load_Pans Load sample and reference pans into DSC Seal_Pan->Load_Pans Prepare_Ref Prepare empty reference pan Prepare_Ref->Load_Pans Purge_N2 Purge with Nitrogen Load_Pans->Purge_N2 Heat_Sample Heat at 10°C/min to 350°C Purge_N2->Heat_Sample Record_Data Record heat flow vs. temperature Heat_Sample->Record_Data Analyze_Thermogram Analyze DSC thermogram for thermal events Record_Data->Analyze_Thermogram

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is characterized by a two-stage decomposition process. The initial, lower-temperature event is associated with the breakdown of the oxalate salt lattice, followed by the decomposition of the Boc protecting group at temperatures exceeding 230°C. Understanding these thermal properties is essential for defining safe handling and storage conditions and for designing robust manufacturing processes in pharmaceutical development. It is recommended that specific TGA and DSC analyses be performed on any new batch of this material to confirm its thermal profile under the intended process conditions.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key intermediate in the development of pharmaceutical agents, particularly as a building block for novel therapeutics. The protocols outlined below are compiled from various established synthetic routes, offering flexibility depending on the available starting materials and desired scale. This spirocyclic compound is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can be exploited to modulate the pharmacological activity of molecules. It serves as a valuable scaffold in the synthesis of compounds targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer.

Introduction

Nitrogen-containing spirocyclic compounds are increasingly utilized in medicinal chemistry for their ability to act as hydrogen bond donors and for their distinct spatial arrangement, which can enhance pharmacological properties. The nitrogen atoms, with their inherent electronegativity and basicity, can form salts, thereby improving solubility and other drug-like characteristics. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a foundational building block for creating a diverse range of molecular structures. The oxalate salt form facilitates handling and purification of the parent compound.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₂₀N₂O₆[1]
Molecular Weight288.3 g/mol [1]
AppearanceWhite to Off-White Solid[2]
Melting Point206-209 °C[2]
SolubilityDMSO (Slightly, Heated), Methanol (Slightly, Sonicated), Slightly soluble in water[2]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[2]

Table 2: Summary of a Buchwald-Hartwig Amination Reaction Utilizing the Oxalate Salt

EntryAryl BromideProductYield (%)
11-bromo-2-methylbenzenetert-Butyl 6-o-tolyl-2,6-diazaspiro[3.3]heptane-2-carboxylate97
22-bromopyridinetert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate89
32-bromobenzonitriletert-Butyl 6-(2-cyanophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate61

Data extracted from a representative general procedure for Buchwald-Hartwig amination reactions.[3]

Experimental Protocols

Protocol 1: Synthesis from Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

This protocol involves the selective deprotection of one of the Boc groups from the corresponding dicarboxylate followed by salt formation with oxalic acid.

Materials:

  • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

  • Oxalic acid

  • Suitable solvent (e.g., Ethanol)

Procedure:

  • Dissolve di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate in a suitable solvent.

  • Add a solution of oxalic acid in the same solvent to the reaction mixture.

  • Stir the mixture at room temperature. The formation of a colorless precipitate should be observed.[3]

  • Filter the solid precipitate and wash with a small amount of cold solvent.

  • Dry the collected solid under reduced pressure to yield the pure tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.[3]

Protocol 2: Debenzylation of a Precursor

This method involves the removal of a benzyl-type protecting group via catalytic transfer hydrogenation.

Materials:

  • 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (200 mg)

  • Ammonium formate (4.22 g, 67 mmol)

  • 10% Palladium on carbon (40 mg)

  • Methanol (10 mL)

  • Oxalic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, purge with argon.

  • Add 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, ammonium formate, 10% palladium on carbon, and methanol.[4]

  • Stir the resulting mixture at 65°C for 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain the free base.[4]

  • Dissolve the crude product in ethanol and add a solution of anhydrous oxalic acid in ethanol to precipitate the oxalate salt.[5]

  • Filter the precipitate and dry under vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product start1 Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate step1 Selective Deprotection start1->step1 start2 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate step2 Debenzylation (Pd/C, Ammonium Formate) start2->step2 step3 Salt Formation (Oxalic Acid) step1->step3 step2->step3 product tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate step3->product

Caption: Synthetic routes to the target oxalate salt.

References

Application

Step-by-step guide to Boc protection of 2,6-diazaspiro[3.3]heptane

Application Notes and Protocols Topic: Step-by-Step Guide to Boc Protection of 2,6-Diazaspiro[3.3]heptane Audience: Researchers, scientists, and drug development professionals. Introduction: 2,6-Diazaspiro[3.3]heptane is...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to Boc Protection of 2,6-Diazaspiro[3.3]heptane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Diazaspiro[3.3]heptane is a valuable spirocyclic scaffold in medicinal chemistry, serving as a rigid building block that can impart unique three-dimensional character to drug candidates. Protecting one or both of the secondary amine functionalities is a crucial step in its synthetic elaboration. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its ease of introduction, stability under various reaction conditions, and facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the mono- and di-Boc protection of 2,6-diazaspiro[3.3]heptane.

Reaction Scheme

The protection of 2,6-diazaspiro[3.3]heptane with di-tert-butyl dicarbonate ((Boc)₂O) can yield either the mono- or di-protected product depending on the stoichiometry of the reagents.

Mono-Boc Protection:

Caption: Reaction scheme for the mono-Boc protection of 2,6-diazaspiro[3.3]heptane.

Di-Boc Protection:

Caption: Reaction scheme for the di-Boc protection of 2,6-diazaspiro[3.3]heptane.

Experimental Protocols

Materials:

  • 2,6-Diazaspiro[3.3]heptane (or its salt, e.g., dihydrochloride or oxalate)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-Boc Protection)

This protocol is adapted from general procedures for selective mono-Boc protection of diamines.[3][4]

  • Reaction Setup: To a solution of 2,6-diazaspiro[3.3]heptane (1.0 equiv) in dichloromethane (DCM, 0.1-0.5 M), add triethylamine (1.1 equiv).

  • Reagent Addition: At 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (1.0-1.1 equiv) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-protected product.

Protocol 2: Synthesis of Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (Di-Boc Protection)

  • Reaction Setup: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[1]

  • Base Addition: Add triethylamine (2.2-2.5 equiv) to the solution and stir for 5 minutes at room temperature.[1]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv) portion-wise to the stirred solution.[1] An exothermic reaction may be observed.

  • Reaction Time: Stir the reaction mixture at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material and mono-Boc intermediate.[1]

  • Work-up:

    • Dilute the reaction mixture with the solvent and wash sequentially with water and brine.

    • Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-Boc protected product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterMono-Boc ProtectionDi-Boc Protection
Starting Material 2,6-Diazaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Equivalents of (Boc)₂O 1.0 - 1.12.2
Base TriethylamineTriethylamine
Equivalents of Base 1.12.2 - 2.5
Solvent DichloromethaneDichloromethane or THF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 16 hours
Typical Yield Moderate to GoodHigh
Purification Method Column ChromatographyColumn Chromatography

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve 2,6-diazaspiro[3.3]heptane and base in solvent add_boc Add (Boc)₂O setup->add_boc stir Stir at specified temperature add_boc->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: General experimental workflow for the Boc protection of 2,6-diazaspiro[3.3]heptane.

References

Method

Application Notes and Protocols: Tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of the tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate scaffold in fragment-base...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate scaffold in fragment-based drug design (FBDD). While direct screening data for the oxalate salt is not extensively published, this document leverages data from closely related analogs to demonstrate the potential of this rigid, three-dimensional fragment. The unique conformational constraints of the diazaspiro[3.3]heptane core make it an attractive starting point for developing novel therapeutics.[1]

Introduction to Diazaspiro[3.3]heptane Fragments in FBDD

Fragment-based drug discovery has emerged as a powerful strategy for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da).[2] The success of this approach relies heavily on the quality and diversity of the fragment library. Spirocyclic scaffolds, such as 2,6-diazaspiro[3.3]heptane, are of particular interest as they offer a rigid framework with a well-defined three-dimensional geometry. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[1] Furthermore, the two nitrogen atoms in the diazaspiro[3.3]heptane core can serve as hydrogen bond donors or acceptors, as well as points for synthetic elaboration to grow the fragment into a more potent lead compound.[3]

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a common building block for introducing this valuable scaffold into a fragment library. The Boc-protecting group allows for selective functionalization of one of the nitrogen atoms, providing a handle for fragment elaboration.

Case Study: 2,6-Diazaspiro[3.3]heptane Derivatives as σ2 Receptor Ligands

A notable application of the 2,6-diazaspiro[3.3]heptane scaffold is its use as a bioisostere for piperazine in the development of σ2 receptor ligands.[3] In a study by Puentes et al., a series of compounds incorporating the 2,6-diazaspiro[3.3]heptane core were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors.[3]

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of selected 2,6-diazaspiro[3.3]heptane derivatives for the σ1 and σ2 receptors, as determined by radioligand binding assays.[3]

CompoundLinker (n)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
2o 21130 ± 1.21.8 ± 1.1628
2p 41260 ± 1.12.1 ± 1.1600

Data extracted from Puentes et al., Int. J. Mol. Sci. 2022, 23(15), 8259.[3]

These results demonstrate that the 2,6-diazaspiro[3.3]heptane core can be incorporated into molecules that exhibit high affinity and selectivity for the σ2 receptor.

Experimental Protocols

Detailed methodologies for key experiments in FBDD are provided below. These protocols are generalized but can be adapted for screening fragments containing the 2,6-diazaspiro[3.3]heptane scaffold.

Protocol 1: Radioligand Binding Assay for Affinity Determination

This protocol is adapted from the methodology used to evaluate the σ2 receptor ligands.[3]

1. Materials:

  • Target protein (e.g., membrane preparation from cells expressing the receptor of interest)
  • Radioligand (e.g., [3H]-(+)-pentazocine for σ1, [125I]RHM-4 for σ2)[3]
  • Assay buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 8.0)[3]
  • Test compounds (2,6-diazaspiro[3.3]heptane derivatives) at various concentrations
  • Non-specific binding control (a high concentration of a known ligand)
  • 96-well filter plates
  • Scintillation fluid
  • Beta counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.
  • In a 96-well plate, add the target protein preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.
  • Incubate the plate at room temperature for a specified time to reach equilibrium.
  • Harvest the samples by rapid filtration through the filter plates.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Allow the filters to dry, then add scintillation fluid to each well.
  • Count the radioactivity in a beta counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: NMR-Based Fragment Screening (Saturation Transfer Difference)

1. Materials:

  • Target protein (isotopically labeled, e.g., with 15N, is not required for STD)
  • Fragment library containing the 2,6-diazaspiro[3.3]heptane fragment
  • NMR buffer (e.g., phosphate buffered saline in D2O)
  • NMR spectrometer with a cryoprobe

2. Procedure:

  • Prepare a stock solution of the target protein in the NMR buffer.
  • Prepare mixtures of fragments from the library.
  • For each fragment mixture, acquire a 1D 1H NMR spectrum in the absence of the protein.
  • Add the target protein to the fragment mixture and acquire an STD NMR spectrum. This involves selective saturation of protein resonances and observing the transfer of saturation to binding ligands.
  • Acquire a reference spectrum with off-resonance saturation.

3. Data Analysis:

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
  • Signals present in the STD difference spectrum correspond to fragments that bind to the protein.
  • Deconvolute the hit mixtures to identify the individual binding fragments.

Protocol 3: Surface Plasmon Resonance (SPR) for Fragment Screening

1. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5)
  • Target protein
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
  • Running buffer (e.g., HBS-EP+)
  • Fragment library containing the 2,6-diazaspiro[3.3]heptane fragment

2. Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
  • Prepare solutions of the fragment library members in running buffer.
  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.
  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
  • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound fragment.

3. Data Analysis:

  • A significant change in the SPR signal upon fragment injection indicates binding.
  • For hit fragments, perform follow-up experiments with a range of concentrations to determine the dissociation constant (Kd) by fitting the data to a steady-state affinity model.

Protocol 4: X-ray Crystallography for Structural Elucidation

1. Materials:

  • Highly pure and concentrated target protein
  • Crystallization screens and plates
  • Fragment hit (e.g., a 2,6-diazaspiro[3.3]heptane derivative)
  • Cryoprotectant
  • Synchrotron X-ray source

2. Procedure:

  • Screen for initial crystallization conditions of the target protein alone using vapor diffusion or other methods.[4]
  • Optimize the crystallization conditions to obtain diffraction-quality crystals.
  • Soak the protein crystals in a solution containing the fragment hit.
  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.[5]

3. Data Analysis:

  • Process the diffraction data to obtain an electron density map.
  • Build and refine the atomic model of the protein-fragment complex.
  • Analyze the binding mode of the fragment in the protein's active site, identifying key interactions that can be used to guide fragment-to-lead optimization.

Visualizations

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Characterization cluster_Optimization Lead Optimization Fragment_Library Fragment Library (e.g., containing diazaspiro[3.3]heptanes) Primary_Screening Primary Screening (NMR, SPR, etc.) Fragment_Library->Primary_Screening Screen Hit_Identification Hit Identification Primary_Screening->Hit_Identification Identify Hits Orthogonal_Screening Orthogonal Screening (e.g., ITC) Hit_Identification->Orthogonal_Screening Validate Binding_Kinetics Binding Kinetics (SPR) Hit_Identification->Binding_Kinetics Structural_Biology Structural Biology (X-ray, Cryo-EM) Orthogonal_Screening->Structural_Biology Characterize SAR_by_Chemistry SAR by Chemistry (Fragment Growing/Linking) Structural_Biology->SAR_by_Chemistry Binding_Kinetics->SAR_by_Chemistry Lead_Compound Lead Compound SAR_by_Chemistry->Lead_Compound Optimize

General workflow for fragment-based drug design.

Radioligand_Binding_Assay start Start prepare_reagents Prepare Reagents (Protein, Radioligand, Fragments) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Add Scintillant and Count Radioactivity washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end NMR_Screening_Workflow cluster_NMR NMR Screening prep_sample Prepare Sample: Protein + Fragment Mixture in D2O Buffer acquire_std Acquire STD NMR Spectrum (On-resonance saturation) prep_sample->acquire_std acquire_ref Acquire Reference Spectrum (Off-resonance saturation) prep_sample->acquire_ref process_data Subtract Spectra to get STD Difference Spectrum acquire_std->process_data acquire_ref->process_data identify_hits Identify Signals of Binding Fragments process_data->identify_hits deconvolute Deconvolute Hit Mixtures identify_hits->deconvolute SPR_Screening_Workflow cluster_SPR SPR Screening immobilize Immobilize Target Protein on Sensor Chip inject_fragment Inject Fragment Solution immobilize->inject_fragment detect_binding Detect Binding Event (Change in RU) inject_fragment->detect_binding regenerate Regenerate Chip Surface detect_binding->regenerate analyze Analyze Sensorgram (Determine Kd for hits) detect_binding->analyze Hit Fragment regenerate->inject_fragment Next Fragment

References

Application

Application Notes and Protocols for N-arylation of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental procedure for the N-arylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate via a palladium-catalyze...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-arylation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate via a palladium-catalyzed Buchwald-Hartwig amination reaction. This protocol is intended to serve as a guide for the synthesis of N-aryl-diazaspiro[3.3]heptane derivatives, which are valuable building blocks in medicinal chemistry.

Introduction

The 2,6-diazaspiro[3.3]heptane moiety is a rigid, three-dimensional scaffold that has gained significant interest as a piperazine bioisostere in drug discovery. Functionalization of this core, particularly through N-arylation, allows for the exploration of chemical space and the generation of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is highly effective for the N-arylation of a wide range of amines, including the sterically hindered secondary amine of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

This application note details a general procedure for the Buchwald-Hartwig N-arylation of the oxalate salt of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with various aryl bromides. The protocol outlines the necessary reagents, reaction conditions, and purification methods to obtain the desired N-arylated products in good to excellent yields.

Experimental Overview

The N-arylation is achieved by reacting tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (typically as an oxalate salt) with an aryl bromide in the presence of a palladium catalyst, a phosphine ligand, and a base. The general reaction scheme is depicted below:

N_arylation_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diazaspiro tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (oxalate salt) Reaction Mixture Reaction Mixture Diazaspiro->Reaction Mixture ArylHalide Aryl Bromide (Ar-Br) ArylHalide->Reaction Mixture Catalyst Pd2(dba)3 Catalyst->Reaction Mixture Ligand (±)-BINAP Ligand->Reaction Mixture Base KOtBu, Et3N Base->Reaction Mixture Solvent Toluene Solvent->Reaction Mixture Atmosphere Inert Atmosphere (e.g., Argon) Atmosphere->Reaction Mixture Temperature Heating Temperature->Reaction Mixture Product tert-Butyl 6-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylate Byproducts Byproducts Reaction Mixture->Product Reaction Mixture->Byproducts experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, and Filter reaction->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Method

Application Notes and Protocols for Purity Analysis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a key building block in medicinal chemistry, frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final drug substance. These application notes provide detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity assessment of this compound, including the identification and quantification of potential impurities.

Logical Workflow for Purity Analysis

The following diagram illustrates the overall workflow for determining the purity of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate using HPLC and GC methods.

cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate Sample Prep_HPLC Prepare HPLC Sample (Dissolve in Mobile Phase A) Sample->Prep_HPLC Prep_GC Prepare GC Sample (Free-basing then Derivatization) Sample->Prep_GC HPLC HPLC Analysis (Reversed-Phase or HILIC) Prep_HPLC->HPLC GC GC-MS Analysis (Silylated Derivative) Prep_GC->GC Data_HPLC HPLC Data Analysis (Peak Integration, Purity Calculation) HPLC->Data_HPLC Data_GC GC-MS Data Analysis (Peak Identification, Impurity Profiling) GC->Data_GC Report Final Purity Report Data_HPLC->Report Data_GC->Report

Caption: Workflow for HPLC and GC Purity Analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC (RP-HPLC) method is designed for the quantitative determination of the purity of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and for the separation of its potential process-related impurities. Given the polar nature of the analyte, this method utilizes a C18 stationary phase with a mobile phase containing a weak acid to ensure good peak shape and retention. For highly polar impurities that may not be well-retained under these conditions, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is also proposed as an alternative or complementary technique. The Boc protecting group on the target molecule is sensitive to strong acids; therefore, the use of a mild acidic modifier like formic acid is recommended over stronger acids like trifluoroacetic acid (TFA) to prevent on-column degradation.

Potential Impurities

Based on a typical synthesis route, potential impurities may include:

  • Starting Materials: Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.

  • Reagents: Oxalic acid (excess).

  • Side-Products: Deprotected 2,6-diazaspiro[3.3]heptane.

  • Degradation Products: Products resulting from the cleavage of the Boc group.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1% v/v in water and acetonitrile).

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate reference standard.

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of the sample diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Data Presentation: Expected Chromatographic Performance

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate8 - 12~0.01%~0.03%
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate15 - 18~0.01%~0.03%
2,6-Diazaspiro[3.3]heptane (as formate salt)2 - 4~0.02%~0.05%
Oxalic Acid< 2--

Note: Retention times are estimates and will vary depending on the specific C18 column and HPLC system used.

Part 2: Gas Chromatography (GC) Method

Application Note

Due to the low volatility of the amine oxalate salt, direct GC analysis is not feasible. This method outlines a procedure for the analysis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate after conversion to its free base form followed by derivatization. Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as amines. This method employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to produce the volatile trimethylsilyl (TMS) derivative of the analyte, which is then analyzed by GC-MS. This approach is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Experimental Protocol: GC-MS

1. Instrumentation and Columns

  • Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Column: Low-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials

  • Dichloromethane (anhydrous).

  • Sodium hydroxide solution (1 M).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Anhydrous pyridine.

3. Sample Preparation (Free-basing and Derivatization)

Start Dissolve Oxalate Salt in Water Step1 Add Dichloromethane Start->Step1 Step2 Add 1M NaOH to pH > 10 Step1->Step2 Step3 Separate Organic Layer Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Add Anhydrous Pyridine & BSTFA + 1% TMCS Step5->Step6 Step7 Heat at 70°C for 30 min Step6->Step7 End Inject into GC-MS Step7->End

Caption: GC Sample Preparation Workflow.

  • Free-basing:

    • Dissolve approximately 10 mg of the tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate sample in 5 mL of deionized water in a separatory funnel.

    • Add 10 mL of dichloromethane.

    • Slowly add 1 M sodium hydroxide solution dropwise while shaking, until the aqueous phase reaches a pH > 10.

    • Separate the organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+ 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Chromatographic Conditions

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (50:1)
Oven Program Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

5. Data Presentation: Expected GC-MS Results

CompoundDerivatized FormExpected Retention Time (min)Key Mass Fragments (m/z)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateMono-TMS derivative12 - 15M+, M-15, M-57 (loss of t-Bu), TMS-related fragments (73)
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate-18 - 22M-57, M-101
2,6-Diazaspiro[3.3]heptaneDi-TMS derivative8 - 10M+, M-15, TMS-related fragments (73, 147)

Note: Retention times and mass fragments are predictive and should be confirmed with a reference standard.

Application

Application Notes and Protocols: Tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate as a Piperazine Bioisostere

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its ability to be readily...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its ability to be readily functionalized. However, it can also introduce metabolic liabilities and undesirable pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy to mitigate these issues, and the rigid, three-dimensional 2,6-diazaspiro[3.3]heptane scaffold has emerged as a promising non-classical bioisostere of piperazine.

This document provides detailed application notes on the use of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block for introducing the 2,6-diazaspiro[3.3]heptane moiety. It includes comparative data, experimental protocols, and visualizations of relevant biological pathways to guide researchers in leveraging this unique scaffold in drug discovery programs. The spirocyclic nature of this bioisostere offers a distinct conformational rigidity that can lead to improved target engagement and metabolic stability.[1][2]

Data Presentation

The replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane moiety can significantly impact a compound's biological activity and properties. Below are tables summarizing quantitative data from studies on Poly(ADP-ribose) polymerase (PARP) inhibitors and σ2 receptor ligands, comparing the effects of this bioisosteric substitution.

Table 1: Comparative Activity of PARP-1 Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values for olaparib, a known PARP inhibitor containing a piperazine ring, and its analogue where the piperazine is replaced with a 2,6-diazaspiro[3.3]heptane moiety.

CompoundStructurePARP-1 IC50 (nM)Notes
Olaparib Analogue (Piperazine)12.6 ± 1.1The piperazine-containing compound serves as the baseline for activity.
Olaparib Analogue (2,6-Diazaspiro[3.3]heptane)551.6The spirocyclic analogue showed a significant reduction in PARP-1 affinity in this particular scaffold.[1]
Table 2: Comparative Affinity of σ2 Receptor Ligands

This table shows the binding affinities (Ki) for the σ1 and σ2 receptors for a lead compound containing a piperazine and its 2,6-diazaspiro[3.3]heptane analogue.

CompoundStructureσ2R Ki (nM)σ1R Ki (nM)Selectivity (σ1/σ2)
Piperazine Analogue11 ± 1>10,000>909
2,6-Diazaspiro[3.3]heptane Analogue258 ± 45>10,000>38

Data from a study on benzimidazolone-based σ2 receptor ligands. In this specific chemical series, the replacement of the piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a decrease in affinity for the σ2 receptor.[3]

Experimental Protocols

Detailed methodologies for the synthesis of the building block and key in vitro assays are provided below to enable researchers to evaluate the 2,6-diazaspiro[3.3]heptane scaffold in their own drug discovery projects.

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure: [4]

  • Purge a round-bottom flask with argon and charge it with 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (200 mg), ammonium formate (4.22 g, 67 mmol), 10% palladium on carbon (40 mg), and methanol (10 mL).

  • Stir the resulting mixture at 65°C for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it to remove the palladium on carbon.

  • Concentrate the filtered mixture under vacuum using a rotary evaporator to obtain the crude tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

  • To form the oxalate salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of anhydrous oxalic acid in the same solvent.

  • The oxalate salt will precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol 2: Aqueous Solubility Assay (Kinetic Method)

This high-throughput assay is suitable for early-stage drug discovery to assess the kinetic solubility of compounds.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a serial dilution of the test compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the PBS plate, ensuring the final DMSO concentration is low (e.g., <1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Measure the turbidity (absorbance) of each well at 620 nm using a plate reader.

  • The aqueous solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells.

Protocol 3: Metabolic Stability Assay (Liver Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human liver microsomes (HLM)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plate

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.

  • Add the test compound (final concentration, e.g., 1 µM) to the wells and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution. The "0" time point sample is prepared by adding the quenching solution before the NADPH.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Protocol 4: σ2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the σ2 receptor.

Materials:

  • Membrane preparation from cells expressing the σ2 receptor (e.g., rat liver membranes)

  • Radioligand with high affinity for the σ2 receptor (e.g., [3H]-DTG)

  • Test compound at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation cocktail

Procedure: [3]

  • In a 96-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • To determine non-specific binding, include wells with a high concentration of a known σ2 ligand.

  • Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and pathways relevant to the application of 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere.

experimental_workflow cluster_synthesis Building Block Synthesis cluster_incorporation Bioisostere Incorporation cluster_evaluation In Vitro Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis product tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate oxalate synthesis->product deprotection Boc Deprotection product->deprotection coupling Coupling Reaction (e.g., Amidation, Reductive Amination) deprotection->coupling final_compound Final Compound coupling->final_compound activity Biological Activity (e.g., Receptor Binding) final_compound->activity properties ADME Properties (Solubility, Metabolic Stability) final_compound->properties

Caption: Workflow for synthesis and evaluation.

parp_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins BER Base Excision Repair Repair_proteins->BER Inhibitor 2,6-Diazaspiro[3.3]heptane- based PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP1 signaling pathway in DNA repair.

sigma2_pathway Ligand σ2R Ligand (e.g., with 2,6-diazaspiro[3.3]heptane) Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Cell_Signaling Downstream Signaling (e.g., Calcium signaling, Cell proliferation) PGRMC1->Cell_Signaling Modulates

Caption: Simplified Sigma-2 receptor signaling.

References

Method

Application Notes and Protocols: Incorporation of the Diazaspiro[3.3]heptane Motif into Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction The diazaspiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry. Its rigid, three-dimensional spi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaspiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that can lead to improved physicochemical and pharmacological properties of drug candidates. This document provides a comprehensive overview of the application of the diazaspiro[3.3]heptane scaffold, including its role as a bioisostere, synthetic methodologies, and its incorporation into biologically active molecules. The high sp3-character of this motif can enhance drug-likeness, target selectivity, and metabolic stability, making it a valuable building block in drug discovery programs.[1][2]

Rationale for Use: Bioisosteric Replacement

The 2,6-diazaspiro[3.3]heptane core is frequently employed as a bioisostere for the piperazine moiety, a common fragment in many bioactive compounds.[1][3] The rationale for this replacement is multifaceted:

  • Increased Three-Dimensionality: The spirocyclic nature of the diazaspiro[3.3]heptane introduces a greater degree of three-dimensionality compared to the relatively planar chair/boat conformations of piperazine. This can lead to more specific interactions with biological targets.

  • Improved Physicochemical Properties: Incorporation of this motif has been shown to enhance aqueous solubility and metabolic stability.[2]

  • Novel Chemical Space: As a non-classical piperazine analogue, it allows for the exploration of novel chemical space and the generation of new intellectual property.

  • Predictable Exit Vectors: The rigid framework provides well-defined spatial positioning of substituents, which is advantageous for rational drug design.[1][2]

Similarly, the 1-azaspiro[3.3]heptane scaffold has been successfully utilized as a bioisostere for piperidine.[4]

Applications in Drug Discovery

The diazaspiro[3.3]heptane motif has been incorporated into various scaffolds to modulate the activity of different biological targets. A notable example is its use in the development of ligands for the sigma-2 (σ2) receptor, which is implicated in various neurological and oncological conditions.[3] While replacing the piperazine moiety in a known σ2 receptor ligand with a diazaspiroalkane resulted in a loss of affinity in one study, other bridged and spirocyclic diamines have shown promise.[3] This highlights the importance of the specific substitution pattern and overall molecular context when applying this bioisosteric replacement.

Another significant application is the use of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) as a potential piperazine bioisostere.[1] This scaffold introduces an additional heteroatom, offering new possibilities for hydrogen bonding interactions and potentially unique biological properties.

Quantitative Data

The following table summarizes the binding affinities of selected compounds incorporating diazaspiro cores for the σ2 receptor.

Compound IDScaffoldLinker LengthKi (nM) for σ2RReference
1 Piperazine-(CH2)2-1.5 ± 0.2[3]
2a 2,6-Diazaspiro[3.3]heptane-(CH2)2->10,000[3]
2b 2,7-Diazaspiro[3.5]nonane-(CH2)2-1,170 ± 240[3]
2c 2,5-Diazabicyclo[2.2.1]heptane-(CH2)2-8.0 ± 1.0[3]

Note: This data is illustrative and sourced from a study exploring piperazine bioisosteres for σ2 receptor ligands. The loss of affinity for the 2,6-diazaspiro[3.3]heptane analogue (2a) in this specific chemical series underscores that bioisosteric replacement is not always successful and is highly context-dependent.

Experimental Protocols

General Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane Derivatives

This protocol outlines a general method for the N-arylation of a protected 2,6-diazaspiro[3.3]heptane, followed by deprotection and subsequent functionalization, as adapted from methodologies for synthesizing σ2 receptor ligands.[3]

Step 1: N-Arylation of Protected 2,6-Diazaspiro[3.3]heptane

  • To a reaction vessel, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the desired aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous dioxane to the vessel.

  • Heat the reaction mixture at 100 °C for 20 minutes.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

Step 2: Deprotection of the Boc Group

  • Dissolve the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 equiv.) to the solution.

  • Stir the reaction at room temperature for 3 hours. It was noted that for 2,6-diazaspiro[3.3]heptane compounds, TFA is the preferred method for deprotection to avoid ring opening that can occur with HCl.[3]

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the N-aryl-2,6-diazaspiro[3.3]heptane.

Step 3: Final Coupling Reaction

  • To a solution of N-aryl-2,6-diazaspiro[3.3]heptane (1.0 equiv.) in DMF, add potassium carbonate (2.0 equiv.) and the desired electrophile (e.g., a bromoalkyl derivative) (1.2 equiv.).

  • Heat the reaction mixture at 80 °C overnight.

  • Monitor the reaction for completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Synthesis of 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) Derivatives via Flow Chemistry

A robust and mild flow technology-assisted two-step protocol has been developed for the synthesis of ODASE.[1]

Step 1: Flow-Assisted Hydroxylamine Formation

  • A solution of the corresponding N-Boc-azabicyclo[1.1.0]butane in a suitable solvent is introduced into a flow reactor.

  • In a T-mixer, this solution is mixed with a solution of an appropriate oxidizing agent.

  • The reaction mixture flows through a heated residence time unit to afford the desired hydroxylamine.

Step 2: Boc₂O-Induced Spirocyclization

  • The hydroxylamine solution from the previous step is mixed with Boc-anhydride in a second T-mixer.

  • The resulting mixture passes through another residence time unit to induce spirocyclization.

  • The output from the reactor is collected and purified to yield the N-Boc protected ODASE derivative.

Visualizations

Logical Relationship of Bioisosterism

G cluster_0 Common Scaffolds in Medicinal Chemistry cluster_1 Strained Spirocyclic Bioisosteres cluster_2 Improved Properties Piperazine Piperazine Diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Piperazine->Diazaspiroheptane Bioisosteric Replacement Piperidine Piperidine Azaspiroheptane 1-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Bioisosteric Replacement Prop1 Increased 3D Character Diazaspiroheptane->Prop1 Prop2 Enhanced Metabolic Stability Diazaspiroheptane->Prop2 Prop3 Improved Solubility Diazaspiroheptane->Prop3 Prop4 Novel Chemical Space Diazaspiroheptane->Prop4 Azaspiroheptane->Prop1 Azaspiroheptane->Prop2

Caption: Bioisosteric relationship between common heterocycles and spirocyclic scaffolds.

General Experimental Workflow for Synthesis

G Start Protected Diazaspiro[3.3]heptane Step1 N-Arylation (Pd-catalyzed Cross-Coupling) Start->Step1 Step2 Deprotection (e.g., TFA in DCM) Step1->Step2 Step3 Coupling with Electrophile Step2->Step3 End Final Functionalized Product Step3->End

Caption: Synthetic workflow for functionalizing the diazaspiro[3.3]heptane core.

Putative Signaling Pathway for a σ2 Receptor Ligand

G Ligand Diazaspiro[3.3]heptane-based σ2 Receptor Ligand Receptor σ2 Receptor (TMEM97) Ligand->Receptor Binding Effector Downstream Effector Proteins Receptor->Effector Conformational Change and Interaction Response Cellular Response (e.g., Modulation of Calcium Signaling, ER Stress Response) Effector->Response Signal Transduction Cascade

Caption: A potential signaling pathway initiated by a σ2 receptor ligand.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2,6-diazaspiro[3....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Deprotection of N-protected 2,6-diazaspiro[3.e]heptane Precursors

The synthesis of the target molecule often involves the deprotection of a precursor, such as a di-Boc, N-benzyl, or N-tosyl protected 2,6-diazaspiro[3.3]heptane.

Issue 1.1: Incomplete Deprotection of Boc Group

  • Observation: NMR or LC-MS analysis of the crude product shows the presence of the starting di-Boc protected 2,6-diazaspiro[3.3]heptane or the mono-Boc protected intermediate.

  • Potential Causes:

    • Insufficient reaction time or temperature.

    • Inadequate concentration or strength of the acid catalyst.

    • Poor solubility of the starting material in the reaction solvent.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time or gradually increase the temperature as needed.

    • Optimize Acid Concentration: Increase the equivalents of the acid (e.g., TFA or HCl in dioxane). Be cautious, as excessive acid can lead to side reactions.

    • Solvent Selection: Ensure the starting material is fully dissolved. Consider using a co-solvent to improve solubility.

Issue 1.2: Formation of tert-Butylated Side Product

  • Observation: Mass spectrometry indicates the presence of a product with a mass corresponding to the desired product + 56 amu (C4H8).

  • Potential Cause: During acid-mediated Boc deprotection, the liberated tert-butyl cation can alkylate the free amine of the product or another nucleophilic site.

  • Troubleshooting Steps:

    • Use a Scavenger: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.

    • Milder Deprotection Conditions: Employ milder acidic conditions, for example, a lower concentration of acid or a weaker acid, and monitor the reaction carefully to ensure complete deprotection without significant side product formation.

Issue 1.3: Ring Opening of the Diazaspiro[3.3]heptane Core

  • Observation: Complex mixture of products observed by NMR and MS, with masses inconsistent with the expected product or simple side products. A notable finding indicates that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with HCl.[1]

  • Potential Cause: The strained spirocyclic system can be susceptible to ring-opening under harsh acidic conditions, particularly with strong nucleophilic acids like HCl.

  • Troubleshooting Steps:

    • Avoid Strong Nucleophilic Acids: Use a non-nucleophilic acid such as trifluoroacetic acid (TFA) for the deprotection step.[1]

    • Control Reaction Temperature: Perform the deprotection at a lower temperature to minimize the rate of potential ring-opening side reactions.

Issue 1.4: Incomplete Debenzylation during Catalytic Transfer Hydrogenation

  • Observation: Presence of the N-benzyl protected starting material or intermediates in the crude product.

  • Potential Causes:

    • Inactive catalyst.

    • Insufficient hydrogen donor.

    • Inappropriate solvent.

  • Troubleshooting Steps:

    • Catalyst Activity: Use fresh, high-quality palladium on carbon (Pd/C) catalyst.

    • Hydrogen Donor: Ensure a sufficient excess of the hydrogen donor, such as ammonium formate or formic acid, is used.

    • Solvent Choice: Methanol or ethanol are commonly effective solvents for catalytic transfer hydrogenation.

Step 2: Oxalate Salt Formation

Issue 2.1: Product Oiling Out or Failing to Crystallize

  • Observation: The desired oxalate salt does not precipitate as a solid but forms an oil or remains in solution.

  • Potential Causes:

    • Presence of impurities.

    • Incorrect solvent system.

    • Water content in the reaction mixture.

  • Troubleshooting Steps:

    • Purify the Free Base: Ensure the free amine is pure before attempting salt formation. Purification by column chromatography or distillation may be necessary.

    • Solvent System Optimization: The choice of solvent is critical for crystallization. Isopropanol, ethanol, and diethyl ether are commonly used.[2] Experiment with different solvent polarities and mixtures.

    • Anhydrous Conditions: Use anhydrous solvents and reagents, as water can sometimes hinder crystallization.

    • Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution to a lower temperature.

Issue 2.2: Incorrect Stoichiometry of the Oxalate Salt

  • Observation: Elemental analysis or NMR integration suggests a different amine to oxalate ratio than the expected 1:1 salt. The formation of ammonium hydrogen oxalate, (NH4)HC2O4, is also possible with different stoichiometries.[3]

  • Potential Causes:

    • Inaccurate measurement of the amine or oxalic acid.

    • Formation of a hemioxalate or other non-stoichiometric salt.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully measure and add a precise stoichiometric equivalent of oxalic acid to the solution of the free amine.

    • Controlled Addition: Add the oxalic acid solution dropwise to the amine solution with good stirring to ensure localized concentration gradients are minimized.

    • Characterization: Thoroughly characterize the final product using techniques like elemental analysis and NMR to confirm the correct salt stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate?

A1: A common and scalable synthesis involves the selective deprotection of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.[4] Another route starts from 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, which is deprotected via catalytic transfer hydrogenation.[5]

Q2: Why is the oxalate salt of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate often prepared?

A2: The oxalate salt is often prepared to improve the handling and stability of the free amine. The salt is typically a crystalline solid that is easier to purify by recrystallization and store compared to the free base, which may be an oil or a low-melting solid.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis are essential to confirm the structure, purity, and correct salt stoichiometry.

Q4: Are there any specific safety precautions to take during this synthesis?

A4: Yes. Oxalic acid is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The deprotection steps often involve strong acids, which are also corrosive and should be handled in a fume hood. Catalytic transfer hydrogenation uses flammable solvents and a palladium catalyst that can be pyrophoric when dry; handle with care under an inert atmosphere.

Quantitative Data Summary

ParameterSynthesis from Di-Boc PrecursorSynthesis from N-Benzyl PrecursorNotes
Typical Yield HighGood to HighYields can be affected by the purity of starting materials and optimization of reaction conditions.
Common Impurities Mono-Boc protected intermediate, di-tert-butylated productResidual N-benzyl starting materialPurity is typically assessed by HPLC or NMR.
Final Product Purity >95% after crystallization>95% after crystallizationRecrystallization of the oxalate salt is an effective purification method.

Experimental Protocols & Methodologies

Synthesis via Selective Deprotection of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

A solution of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate in a suitable solvent (e.g., methanol or dioxane) is treated with one equivalent of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed and the mono-protected product is the major component. The reaction is then worked up, and the crude product is purified.

Oxalate Salt Formation

The purified tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (free base) is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol. A solution of one equivalent of anhydrous oxalic acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the desired oxalate salt.

Visualizations

Synthesis_Side_Products cluster_synthesis Main Synthetic Pathway cluster_side_products Common Side Products & Issues DiBoc di-tert-butyl 2,6-diazaspiro[3.3]heptane- 2,6-dicarboxylate MonoBoc tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate (Free Base) DiBoc->MonoBoc Selective Deprotection (Acid) IncompleteDeprotection Incomplete Deprotection (Starting Material Remains) DiBoc->IncompleteDeprotection Insufficient Acid/ Reaction Time RingOpening Ring-Opened Products DiBoc->RingOpening Harsh Acidic Conditions (e.g., HCl) Oxalate tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate oxalate MonoBoc->Oxalate Oxalic Acid TertButylation N-tert-butylated Side Product MonoBoc->TertButylation t-Bu+ Cation Alkylation ExcessOxalicAcid Incorrect Stoichiometry (Excess Oxalic Acid) MonoBoc->ExcessOxalicAcid Imprecise Addition

Caption: Synthetic pathway and common side products.

References

Optimization

Technical Support Center: Purification of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. It is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of crude tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate after synthesis?

The crude product is often isolated as a white to off-white or yellowish solid. The purity of the crude material can vary significantly depending on the synthetic route and reaction conditions. Commercially available batches of this compound are typically sold with a purity of 95% or higher.

Q2: What are the common impurities that might be present in the crude product?

Common impurities can include:

  • Unreacted starting materials: Such as di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate or 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, depending on the synthetic pathway.

  • Byproducts of Boc-deprotection: If the synthesis involves the removal of a second Boc group, byproducts from this reaction can be present.

  • Residual solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or diethyl ether, may be trapped in the solid.

  • Excess oxalic acid: If an excess is used for the salt formation.

  • Di-Boc protected species: In some cases, incomplete reaction can lead to the presence of the starting di-Boc protected compound.

Q3: What are the recommended primary purification methods for this compound?

The two primary purification strategies are:

  • Direct Recrystallization of the Oxalate Salt: This is often the simplest method if the impurities have significantly different solubility profiles from the desired oxalate salt.

  • Purification of the Free Base followed by Salt Formation: This involves converting the crude oxalate salt to the free base, purifying the free base by a method like flash chromatography, and then converting the pure free base back to the oxalate salt.

Q4: Which solvents are suitable for the recrystallization of the oxalate salt?

Ethanol, particularly absolute or 95% ethanol, is a commonly recommended solvent for the recrystallization of amine oxalate salts. The compound should be soluble in hot ethanol and less soluble in cold ethanol, which allows for good recovery of purified crystals upon cooling.

Q5: How can I convert the oxalate salt to the free base for purification?

To convert the oxalate salt to the free base, you can dissolve the salt in an aqueous solution and basify it with a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to a pH greater than 10. The free base can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The organic layer is then dried and concentrated to yield the free base.

Troubleshooting Guides

Recrystallization of the Oxalate Salt
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is not suitable.1. Gradually add more hot solvent until the compound dissolves. 2. Try a different solvent or a solvent mixture (e.g., ethanol/water).
The compound "oils out" instead of forming crystals. 1. The presence of significant impurities is depressing the melting point. 2. The solution is cooling too quickly. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Attempt to purify the free base by chromatography first. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Choose a lower-boiling solvent.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Concentrate the solution by evaporating some of the solvent and then try to recrystallize again. 2. Add a seed crystal of the pure compound. Scratch the inside of the flask.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Preheat the filtration funnel and filter paper. Use a larger volume of hot solvent to ensure the compound stays in solution during filtration.
Purification via the Free Base
Problem Possible Cause(s) Suggested Solution(s)
Incomplete conversion to the free base. 1. Insufficient amount of base added. 2. Inadequate mixing of the aqueous and organic layers.1. Monitor the pH of the aqueous layer and add more base until the pH is consistently >10. 2. Ensure vigorous stirring during the basification and extraction steps.
Difficulty in separating the free base by flash chromatography. 1. The free base is streaking on the silica gel column. 2. Poor separation from impurities.1. Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system (e.g., hexane/EtOAc). 2. Optimize the solvent system. Try a different stationary phase, such as basic alumina.
The oxalate salt does not precipitate after adding oxalic acid to the pure free base. 1. The solution is not saturated. 2. The incorrect stoichiometry of oxalic acid was used.1. Concentrate the solution. Try adding a co-solvent in which the oxalate salt is less soluble (e.g., diethyl ether). 2. Ensure approximately one equivalent of oxalic acid is added.

Data Presentation

The following tables can be used to record and compare data from your purification experiments.

Table 1: Recrystallization Solvent Screening

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation Purity (e.g., by NMR) Recovery (%)
e.g., 95% Ethanol
e.g., Isopropanol
e.g., Methanol

Table 2: Comparison of Purification Methods

Method Starting Purity (%) Final Purity (%) Overall Yield (%) Notes
Direct Recrystallization
Free Base Purification + Salt Formation

Experimental Protocols

Protocol 1: Recrystallization of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate from Ethanol
  • Dissolution: In a flask, add the crude oxalate salt. Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot 95% ethanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via the Free Base and Flash Chromatography
  • Conversion to Free Base:

    • Dissolve the crude oxalate salt in water.

    • Cool the solution in an ice bath and add a 1 M solution of NaOH dropwise with stirring until the pH of the aqueous solution is >10.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Flash Chromatography:

    • Dissolve the crude free base in a minimal amount of DCM.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc in hexanes). Add 0.1-1% triethylamine to the eluent to prevent streaking.

    • Collect the fractions containing the pure free base (monitor by TLC).

    • Combine the pure fractions and concentrate under reduced pressure.

  • Formation of the Oxalate Salt:

    • Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

    • Add a solution of one equivalent of oxalic acid in the same solvent dropwise with stirring.

    • A precipitate of the oxalate salt should form. If not, the solution may need to be concentrated or a co-solvent added.

    • Stir the mixture for a period of time (e.g., 1 hour) at room temperature.

    • Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_recryst Method 1: Direct Recrystallization cluster_freebase Method 2: Free Base Purification cluster_end Final Product crude Crude Oxalate Salt dissolve Dissolve in Hot Ethanol crude->dissolve Option 1 to_freebase Convert to Free Base crude->to_freebase Option 2 hot_filter Hot Filtration dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate_recryst Isolate Crystals crystallize->isolate_recryst pure_product Pure Oxalate Salt isolate_recryst->pure_product chromatography Flash Chromatography to_freebase->chromatography to_oxalate Convert back to Oxalate Salt chromatography->to_oxalate isolate_fb Isolate Salt to_oxalate->isolate_fb isolate_fb->pure_product

Caption: General purification workflow for tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Cool slowly Add seed crystal Purify free base oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate solution Add anti-solvent Scratch flask no_crystals->solution2 Yes solution3 Cool thoroughly Minimize wash solvent Preheat funnel low_recovery->solution3 Yes success Successful Purification low_recovery->success No end End solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for the recrystallization of the oxalate salt.

Troubleshooting

Troubleshooting low yield in the synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, leading to a lower than expected yield of the final product.

Issue 1: Incomplete or Failed Boc Deprotection

Q1: My Boc-protected precursor is not fully deprotected, leading to a low yield of the desired product. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent cause of low yields. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak, has degraded (e.g., trifluoroacetic acid absorbing water), or is used in insufficient concentration, the deprotection will be incomplete.[1]

  • Steric Hindrance: The steric environment around the Boc-protected nitrogen can affect the accessibility of the acid catalyst. More hindered substrates may require more stringent reaction conditions.[1]

  • Reaction Time and Temperature: The reaction may not have been allowed to run to completion. Inadequate reaction time or low temperatures can result in a partial deprotection.[1]

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid or hydrochloric acid) and monitor the reaction progress by TLC or LC-MS.

  • Elevate Reaction Temperature: Gentle heating can often drive the deprotection to completion. However, be cautious of potential side reactions at higher temperatures.

  • Prolong Reaction Time: Extend the reaction time and continue to monitor for the disappearance of the starting material.

  • Use a Stronger Acid: If weaker acids are ineffective, consider using a stronger acid like 4M HCl in dioxane.[2]

Issue 2: Side Reactions During Boc Deprotection

Q2: I am observing significant byproduct formation during the Boc deprotection step. What are these byproducts and how can I minimize them?

A2: A common side reaction during Boc deprotection is the formation of a stable tert-butyl cation, which can act as an alkylating agent.[2][3] This can lead to the formation of tert-butylated byproducts, especially if your substrate contains nucleophilic functional groups.

Recommended Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[2]

    • Common Scavengers: Triisopropylsilane (TIS) and water are commonly used scavengers.[2] A typical scavenger cocktail is a mixture of TFA, water, and TIS.

Issue 3: Inefficient Debenzylation

Q3: The debenzylation of my N-benzyl protected precursor is sluggish or incomplete. What could be the problem?

A3: Catalytic hydrogenation is a common method for N-debenzylation. However, its efficiency can be hampered by several factors:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities in the starting material or solvent.[4]

  • Poor Catalyst Activity: The quality and activity of the palladium on carbon (Pd/C) can vary. Using an old or inactive catalyst will result in a slow or incomplete reaction.

  • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish reaction.

Recommended Solutions:

  • Ensure Purity of Starting Materials: Purify the starting material to remove any potential catalyst poisons.

  • Use Fresh, High-Quality Catalyst: Employ a fresh batch of a reputable brand of Pd/C.

  • Increase Hydrogen Pressure: If the reaction is slow, increasing the hydrogen pressure (if your equipment allows) can improve the reaction rate.

  • Alternative Debenzylation Methods: If catalytic hydrogenation is not effective, consider alternative methods such as using potassium tert-butoxide in DMSO with an oxygen atmosphere, though this method can be problematic for certain substrates.[4]

Issue 4: Low Yield During Oxalate Salt Formation

Q4: I am experiencing a low yield during the precipitation of the oxalate salt. What are the likely causes and how can I improve the yield?

A4: The final step of precipitating the product as an oxalate salt is crucial for both purification and obtaining the final solid product. Low yields at this stage can be due to:

  • Incomplete Precipitation: The product may have some solubility in the chosen solvent, leading to incomplete precipitation.

  • Incorrect Stoichiometry: An incorrect molar ratio of oxalic acid to the free base can result in a lower yield of the desired salt.

  • Suboptimal Solvent System: The choice of solvent for the precipitation is critical. The desired salt should be insoluble in the chosen solvent, while impurities remain in solution.

Recommended Solutions:

  • Optimize the Solvent System: Diethyl ether is a commonly used solvent for oxalate salt precipitation.[2] If you are experiencing solubility issues, you may need to try other non-polar solvents or solvent mixtures.

  • Cooling: Cooling the reaction mixture in an ice bath can often increase the amount of precipitate formed.

  • Ensure Correct Stoichiometry: Carefully calculate and use the correct molar equivalent of oxalic acid.

  • Slow Addition of Oxalic Acid: Adding the oxalic acid solution dropwise with vigorous stirring can promote the formation of well-defined crystals and improve the overall yield and purity.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Key Reaction Steps

Problem Area Potential Cause Recommended Solution
Boc Deprotection Incomplete reactionIncrease acid concentration, temperature, or reaction time.[1]
Side reactions (tert-butylation)Add scavengers like Triisopropylsilane (TIS) or water.[2]
Debenzylation Catalyst poisoningPurify starting materials.[4]
Low catalyst activityUse fresh, high-quality Pd/C catalyst.
Oxalate Salt Formation Incomplete precipitationOptimize solvent system, cool the reaction mixture.
Incorrect stoichiometryEnsure accurate molar ratio of oxalic acid to free base.

Experimental Protocols

Protocol 1: Boc Deprotection of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

  • Dissolve di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate in a suitable solvent such as methanol.

  • Add a solution of acetyl chloride in methanol dropwise to the reaction mixture at 20 °C under an inert atmosphere.

  • Stir the resulting solution for 20 hours while maintaining the temperature at 20 °C.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully add solid potassium hydroxide in small portions, ensuring the temperature does not exceed 30 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform a liquid-liquid extraction using water and ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.[2]

Protocol 2: Formation of the Oxalate Salt

  • Dissolve the crude tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate free base in diethyl ether.

  • Separately, prepare a solution of oxalic acid (1 equivalent) in diethyl ether.

  • Slowly add the oxalic acid solution to the solution of the free base with vigorous stirring at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with ethyl acetate and then with diethyl ether to remove any remaining impurities.

  • Dry the final product under vacuum.[2]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_step Identify Problematic Step (TLC, LC-MS analysis) start->check_step boc_deprotection Boc Deprotection check_step->boc_deprotection debenzylation Debenzylation check_step->debenzylation salt_formation Oxalate Salt Formation check_step->salt_formation incomplete_boc Incomplete Reaction? boc_deprotection->incomplete_boc side_reactions_boc Side Reactions? boc_deprotection->side_reactions_boc incomplete_debenzyl Incomplete Reaction? debenzylation->incomplete_debenzyl low_precipitate Low Precipitation? salt_formation->low_precipitate incomplete_boc->side_reactions_boc No solution_boc_incomplete Increase Acid Conc./Temp./Time incomplete_boc->solution_boc_incomplete Yes solution_boc_side Add Scavengers (TIS, H2O) side_reactions_boc->solution_boc_side Yes end Improved Yield side_reactions_boc->end No solution_debenzyl Use Fresh Catalyst / Purify SM incomplete_debenzyl->solution_debenzyl Yes incomplete_debenzyl->end No solution_salt Optimize Solvent / Stoichiometry / Cool low_precipitate->solution_salt Yes low_precipitate->end No solution_boc_incomplete->end solution_boc_side->end solution_debenzyl->end solution_salt->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Optimization

Technical Support Center: Boc-Protected Spirocyclic Amines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected spirocyclic amines. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected spirocyclic amine appears to be degrading upon storage. What are the most common causes?

A1: Degradation of Boc-protected spirocyclic amines during storage is often due to inadvertent exposure to acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid and can be cleaved, leading to the free amine.[1][2] Sources of acid can include acidic impurities in solvents, on glassware, or in the storage atmosphere. For some complex spirocyclic structures, inherent ring strain or the presence of nearby functional groups might also contribute to instability, even under seemingly neutral conditions. One study noted that a Boc-protected amino alcohol intermediate was unstable upon storage at room temperature, suggesting that intramolecular reactions can also be a source of degradation.

Q2: I am observing incomplete deprotection of my Boc-protected spirocyclic amine under standard acidic conditions. What could be the issue?

A2: Incomplete Boc deprotection can arise from several factors. The most common is insufficient acid strength or concentration for the specific substrate. While trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, the steric hindrance of the spirocyclic scaffold may require stronger conditions or longer reaction times.[2] Another possibility is poor solubility of the compound in the reaction solvent, which limits its exposure to the acid. Finally, the presence of acid-sensitive functional groups elsewhere in the molecule might lead to side reactions that consume the acid or create a complex mixture, making it appear as if the deprotection is incomplete.

Q3: Is the Boc group stable to basic conditions?

A3: Generally, the Boc group is stable towards most nucleophiles and basic conditions, which is a key feature of its use as a protecting group.[1][3] This allows for the use of base-labile protecting groups like Fmoc in orthogonal protection strategies.[1] However, it's important to note that extremely strong bases, such as sodium tert-butoxide, have been reported to deprotect primary Boc-protected amines, proceeding through an isocyanate intermediate. For most standard laboratory procedures involving bases like sodium hydroxide or triethylamine, the Boc group remains intact.

Q4: Can I use thermal methods to deprotect my Boc-protected spirocyclic amine?

A4: Yes, thermal deprotection is a viable alternative to acidic deprotection, particularly for compounds with other acid-sensitive moieties.[4] This method involves heating the compound in a high-boiling point solvent or sometimes under solvent-free conditions.[4] The thermal stability of the spirocyclic core itself should be considered, as high temperatures could potentially lead to other forms of degradation, such as ring-opening or rearrangement, depending on the specific structure.[5][6]

Q5: During a coupling reaction, I noticed a side product with a mass corresponding to the loss of the Boc group. Why did this happen?

A5: While the Boc group is generally stable under neutral and basic conditions typical for many coupling reactions, some coupling reagents or additives can create a locally acidic microenvironment, leading to partial deprotection. For instance, the hydrochloride salt of a coupling agent could be a source of acid. It is also possible that certain Lewis acidic reagents used in a reaction could facilitate the cleavage of the Boc group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield During Synthesis 1. Incomplete Boc protection reaction.2. Product loss during aqueous work-up due to partial deprotection.3. Intramolecular side reactions (e.g., cyclization with a nearby nucleophile).1. Ensure stoichiometric amounts of Boc anhydride and base. Monitor reaction to completion via TLC or LC-MS.2. Use a milder base for the work-up (e.g., sodium bicarbonate solution) and minimize contact time.3. Adjust reaction conditions (temperature, solvent) to disfavor the side reaction. Consider protecting other reactive functional groups.
Multiple Spots on TLC/LC-MS After Purification 1. On-column degradation on silica gel (which can be slightly acidic).2. Decomposition of the isolated product upon standing.1. Neutralize silica gel with triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina.2. Store the purified compound in a freezer (-20°C), under an inert atmosphere (nitrogen or argon), and protected from light.
Inconsistent Reaction Outcomes 1. Variable quality of solvents or reagents (e.g., presence of acidic impurities).2. Exposure to light, leading to photodegradation.1. Use high-purity, freshly opened, or properly stored solvents and reagents.2. Protect the reaction from light by wrapping the flask in aluminum foil, especially if the spirocyclic core contains chromophores.
Formation of Unexpected Side Products 1. The spirocyclic core may be susceptible to ring-opening under certain conditions.2. The Boc group may participate in unexpected ways, for example, intramolecular N-t-butylation of another nucleophilic group.1. Carefully review the stability of the specific spirocyclic system under the planned reaction conditions. Literature precedents for similar scaffolds are valuable.2. If such side reactions are suspected, consider using an alternative N-protecting group that is labile under different conditions (e.g., Cbz or Fmoc).

Experimental Protocols

Protocol 1: Forced Degradation Study for Boc-Protected Spirocyclic Amines

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the drug substance.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Boc-protected spirocyclic amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 48 hours. Analyze samples at various time points.

  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from any co-eluting degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

1. Column and Mobile Phase Selection:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Detector: UV detector, with the wavelength set to the absorbance maximum of the Boc-protected spirocyclic amine.

2. Method Development and Optimization:

  • Begin with a gradient elution to separate the parent compound from all potential degradation products generated during the forced degradation study. A typical starting gradient might be 5% B to 95% B over 20-30 minutes.

  • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between the parent peak and the closest eluting degradant peak.

  • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results from a forced degradation study should be summarized in a clear and organized table.

Table 1: Illustrative Summary of Forced Degradation Results for "Compound X"

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Products (% Peak Area)Mass Balance (%)
0.1 M HCl (60°C) 2485.2DP1 (8.5%), DP2 (4.1%)97.8
0.1 M NaOH (60°C) 2498.5No significant degradation99.5
3% H₂O₂ (RT) 2492.1DP3 (5.8%)97.9
Thermal (70°C, solution) 4896.3Minor peaks <0.5%98.8
Photolytic (ICH Q1B) -94.7DP4 (3.2%)97.9

Note: This table presents illustrative data. Actual results will vary depending on the specific molecule.

Visualizations

Acid_Deprotection_Pathway BocAmine Boc-Protected Spirocyclic Amine Protonation Protonation of Carbonyl Oxygen BocAmine->Protonation H+ Carbocation tert-Butyl Cation (Stable) Protonation->Carbocation Loss of Carbamic Acid CarbamicAcid Unstable Carbamic Acid Protonation->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene -H+ FreeAmine Free Spirocyclic Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock Prepare Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Report Summarize Data & Identify Degradants Analysis->Report

References

Troubleshooting

Preventing di-Boc formation in the protection of 2,6-diazaspiro[3.3]heptane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the protection of 2,6-diazaspiro[3.3]heptane, with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the protection of 2,6-diazaspiro[3.3]heptane, with a focus on preventing the formation of the di-Boc protected byproduct.

Troubleshooting Guide: Preventing Di-Boc Formation

Undesired di-Boc formation is a common challenge during the protection of 2,6-diazaspiro[3.3]heptane. This guide provides a systematic approach to favor the formation of the mono-Boc product, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Problem: Significant formation of di-Boc-2,6-diazaspiro[3.3]heptane is observed.

Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the 2,6-diazaspiro[3.3]heptane starting material. Avoid using a large excess of the protecting agent.
Rapid Addition of Reagents Add the Boc₂O solution dropwise to the solution of 2,6-diazaspiro[3.3]heptane. This slow addition helps to maintain a low concentration of the electrophile, which favors the mono-protection of the more nucleophilic primary amine.
Reaction Temperature Too High Perform the reaction at a lower temperature, for instance, by starting at 0 °C and allowing the reaction to slowly warm to room temperature. Lower temperatures can improve the selectivity for the kinetically favored mono-Boc product.
Inappropriate Base If a base is used, its choice is critical. Strong bases can deprotonate the N-H of the mono-Boc protected amine, increasing its nucleophilicity and promoting the formation of the di-Boc product. Consider using a weaker base like sodium bicarbonate or triethylamine (TEA).
High Concentration Running the reaction at high concentrations can increase the likelihood of the second protection step occurring. Use a suitable amount of solvent to keep the reactants diluted.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the formation of the di-Boc byproduct with 2,6-diazaspiro[3.3]heptane?

A1: The formation of a di-Boc protected amine is a sequential process. Initially, one of the secondary amine groups of 2,6-diazaspiro[3.3]heptane acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate to form the mono-Boc protected product. However, the resulting mono-Boc protected amine is still nucleophilic and can react with a second molecule of Boc anhydride to yield the di-Boc byproduct.

Q2: How can I selectively synthesize mono-Boc-2,6-diazaspiro[3.3]heptane?

A2: A reliable method to achieve selective mono-Boc protection is to first form the mono-hydrochloride salt of the diamine. This is accomplished by treating the diamine with one equivalent of an acid, such as HCl. The protonation of one of the amine groups significantly reduces its nucleophilicity, thereby directing the Boc protection to the free, unprotonated amine.

Q3: Is there a recommended protocol for the selective mono-Boc protection of 2,6-diazaspiro[3.3]heptane?

A3: Yes, a common and effective method involves the controlled deprotection of the di-Boc protected compound. This seemingly counterintuitive approach can provide a clean source of the mono-Boc protected product.

Key Experimental Protocol

Protocol: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate via Deprotection of the Di-Boc Intermediate

This protocol outlines a method to obtain the mono-Boc protected 2,6-diazaspiro[3.3]heptane from the corresponding di-Boc protected starting material.

Reagents and Materials:

  • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Oxalic acid

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • Acidic Deprotection: In a round-bottom flask under an inert atmosphere, dissolve di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1 equivalent) in methanol. To this solution, add a solution of acetyl chloride (1 equivalent) in methanol. Stir the resulting mixture for 20 hours at room temperature (20 °C).

  • Neutralization: Carefully add solid potassium hydroxide (1 equivalent) in small portions, ensuring the temperature remains below 30 °C.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Transfer the residue to a separatory funnel using water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation (for purification): Dissolve the residue in diethyl ether and add a solution of oxalic acid (1 equivalent) in diethyl ether. Stir the resulting solution for 1 hour at room temperature. The mono-Boc protected product will precipitate as the oxalate salt.

  • Final Product: Collect the solid by vacuum filtration and wash with ethyl acetate and diethyl ether to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt as a white solid.

Data Summary

The following table provides representative data for the selective mono-Boc protection of various diamines using the mono-hydrochlorination strategy, which is a guiding principle for 2,6-diazaspiro[3.3]heptane. Actual yields for 2,6-diazaspiro[3.3]heptane may vary.

DiamineProductYield (%)
Ethylenediaminetert-butyl (2-aminoethyl)carbamate87
1,3-Diaminopropanetert-butyl (3-aminopropyl)carbamate75
1,4-Diaminobutanetert-butyl (4-aminobutyl)carbamate65
trans-1,2-Diaminocyclohexanetert-butyl (trans-2-aminocyclohexyl)carbamate80

Visualizations

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2_6_diazaspiro 2,6-Diazaspiro[3.3]heptane mono_Boc Mono-Boc Product 2_6_diazaspiro->mono_Boc 1 eq. (Boc)₂O (Desired Pathway) Boc2O (Boc)₂O di_Boc Di-Boc Product mono_Boc->di_Boc Excess (Boc)₂O (Side Reaction)

Caption: Reaction pathway for the Boc protection of 2,6-diazaspiro[3.3]heptane.

experimental_workflow start Start step1 Dissolve Di-Boc starting material in Methanol start->step1 step2 Add Acetyl Chloride in Methanol step1->step2 step3 Stir for 20h at 20°C step2->step3 step4 Add KOH portion-wise (<30°C) step3->step4 step5 Concentrate under reduced pressure step4->step5 step6 Aqueous work-up with EtOAc step5->step6 step7 Dry and concentrate organic layers step6->step7 step8 Precipitate as oxalate salt from Diethyl Ether step7->step8 end End: Purified Mono-Boc Product step8->end

Caption: Experimental workflow for the synthesis of mono-Boc-2,6-diazaspiro[3.3]heptane.

troubleshooting_tree problem High Di-Boc Formation check_stoichiometry Check (Boc)₂O Stoichiometry problem->check_stoichiometry stoichiometry_ok Stoichiometry Correct (1.05-1.1 eq.) check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Reduce (Boc)₂O to ~1.1 eq. check_stoichiometry->stoichiometry_bad No check_addition Review Addition Rate addition_ok Slow, Dropwise Addition check_addition->addition_ok Yes addition_bad Add (Boc)₂O solution dropwise check_addition->addition_bad No check_temp Check Reaction Temperature temp_ok Low Temperature (0°C to RT) check_temp->temp_ok Yes temp_bad Perform reaction at 0°C check_temp->temp_bad No stoichiometry_ok->check_addition addition_ok->check_temp

Caption: Troubleshooting decision tree for preventing di-Boc formation.

Optimization

Optimizing reaction times for the synthesis of diazaspiroheptane derivatives

Welcome to the Technical Support Center for the synthesis of diazaspiroheptane derivatives. This resource is tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of diazaspiroheptane derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2,6-diazaspiro[3.3]heptane derivatives?

A1: A widely used and practical method involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by a cyclization step. This approach is advantageous as it is amenable to both large-scale synthesis and the creation of compound libraries. The initial aldehyde can be synthesized from chloroester 1 via reduction and subsequent Swern oxidation.[1]

Q2: My cyclization reaction to form the diazaspiro[3.3]heptane core is slow or incomplete. What can I do to improve the reaction time and yield?

A2: Several factors can influence the efficiency of the cyclization step. Key parameters to optimize include the choice of base, solvent, and reaction temperature. For instance, using potassium tert-butoxide (t-BuOK) as a base in a solvent like tetrahydrofuran (THF) and heating the reaction can significantly accelerate the conversion.[1] In some cases, the addition of water to a DMF solvent system at elevated temperatures has been shown to drive the reaction to completion, even without an added base.[1]

Q3: I am observing a ring-opening side reaction during the deprotection of my N-protected diazaspiroheptane derivative. How can I avoid this?

A3: Ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold can occur under certain acidic conditions. For example, treatment with hydrochloric acid (HCl) for Boc group removal has been noted to cause ring opening. A milder and often preferred method for deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

Q4: What are the key considerations for the reductive amination step when synthesizing diazaspiroheptane derivatives?

A4: For reductive amination, the choice of reducing agent and reaction conditions is crucial. Sodium triacetoxyborohydride is an effective reducing agent for the iminium ion formed in situ from the aldehyde and amine.[1] For less reactive amines, a stepwise procedure where the imine is pre-formed before reduction with a reagent like sodium borohydride can lead to excellent yields.[1] The reaction is often carried out in solvents like dichloroethane (DCE) with the presence of acetic acid to facilitate iminium ion formation.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step
Possible Cause Troubleshooting Steps
Inefficient Base The choice of base is critical for the intramolecular cyclization. If you are using a weak base, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK).
Suboptimal Solvent The solvent can significantly impact reaction rates. Tetrahydrofuran (THF) is a common choice for this cyclization.[1] If the reaction is sluggish, consider a higher-boiling solvent like N,N-dimethylformamide (DMF). A DMF-water mixture has also been shown to be effective.[1]
Low Reaction Temperature Increasing the reaction temperature can dramatically reduce the reaction time. For example, heating the reaction to 70 °C or higher can lead to a much cleaner and faster conversion.[1]
Incomplete Reaction If the reaction stalls, as monitored by TLC or LC-MS, consider extending the reaction time or adding more of the base. In some systems, the addition of a small amount of water to a DMF solution at high temperatures can help push the reaction to completion.[1]
Issue 2: Formation of Side Products in Reductive Amination
Possible Cause Troubleshooting Steps
Over-alkylation The primary amine starting material can react with more than one equivalent of the aldehyde, leading to undesired tertiary amines. Using a stoichiometric amount of the aldehyde can help minimize this.
Reduction of the Aldehyde If a strong reducing agent is used, it may reduce the starting aldehyde before it can form an imine with the amine. Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Hydrolysis of the Imine/Iminium Ion The intermediate imine or iminium ion can be susceptible to hydrolysis, especially in the presence of water. Ensure you are using anhydrous solvents and reagents.
Impure Starting Materials Impurities in the aldehyde or amine can lead to various side reactions. Purify the starting materials before use.

Data Presentation

Table 1: Optimization of Cyclization Conditions for 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024<10
2DBUDMF7024100
3t-BuOKTHF703100
4K₂CO₃DMF11018100 (with impurities)
5NoneDMF11018100
6NoneDMF707260

Data adapted from a study on the synthesis of novel 2,6-diazaspiro[3.3]heptanes.[1]

Experimental Protocols

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid. Stir the mixture at room temperature to form the iminium ion. Subsequently, add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Cyclization: Dissolve the purified amine intermediate in anhydrous THF. Add 2.2 equivalents of potassium tert-butoxide (1.0 M solution in THF) and heat the reaction mixture in a sealed tube at 70 °C. Monitor the reaction progress by TLC. If the reaction is incomplete after 90 minutes, an additional equivalent of potassium tert-butoxide can be added.

  • Final Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane. Further purification can be achieved by column chromatography if necessary.[1]

Visualizations

experimental_workflow General Workflow for Diazaspiroheptane Synthesis start Start: Aldehyde and Amine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCE/AcOH) start->reductive_amination workup1 Aqueous Work-up and Extraction reductive_amination->workup1 purification1 Column Chromatography workup1->purification1 intermediate Purified Amine Intermediate purification1->intermediate cyclization Cyclization (e.g., t-BuOK, THF, 70°C) intermediate->cyclization workup2 Filtration and Solvent Evaporation cyclization->workup2 final_product Final Diazaspiroheptane Derivative workup2->final_product troubleshooting_logic Troubleshooting Low Cyclization Yield start Low Yield in Cyclization check_base Is the base strong enough? (e.g., t-BuOK) start->check_base check_temp Is the temperature high enough? (e.g., ≥ 70°C) check_base->check_temp Yes solution_base Switch to a stronger base. check_base->solution_base No check_solvent Is the solvent optimal? (e.g., THF or DMF) check_temp->check_solvent Yes solution_temp Increase reaction temperature. check_temp->solution_temp No check_time Has the reaction run long enough? check_solvent->check_time Yes solution_solvent Screen alternative solvents. check_solvent->solution_solvent No check_time->start No, continue monitoring solution_time Extend reaction time. check_time->solution_time Yes

References

Troubleshooting

Removal of unreacted starting materials in diazaspiroheptane synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazaspiroheptanes, with a specific focus on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials that I might need to remove from my diazaspiroheptane synthesis reaction mixture?

Common unreacted starting materials can include electrophilic precursors such as epichlorohydrin or its derivatives (e.g., 1,3-dichloro-2-propanol), and amine precursors like benzylamine or other primary amines and anilines. The exact starting materials will depend on the synthetic route employed. For instance, the synthesis of 2,6-diazaspiro[3.3]heptane can involve the reaction of a substituted azetidine aldehyde with a primary amine.[1]

Q2: How can I detect the presence of unreacted starting materials in my crude product?

Several analytical techniques can be used to identify and quantify unreacted starting materials:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of starting materials compared to the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile starting materials like epichlorohydrin and benzylamine.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both volatile and non-volatile starting materials.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic peaks of the starting materials that are absent in the pure product spectrum.

Q3: What are the primary methods for removing unreacted starting materials?

The most common and effective methods for purifying diazaspiroheptanes from unreacted starting materials are:

  • Distillation: Particularly useful for removing volatile starting materials with significantly different boiling points from the product.[1][3][4]

  • Extraction (Acid-Base): Effective for separating basic starting materials (e.g., amines) from the product.

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities.[1][5]

  • Recrystallization: Applicable if the diazaspiroheptane product is a solid and a suitable solvent system can be found.

Troubleshooting Guides

Problem 1: Residual Benzylamine Detected in the Crude Product

Symptoms:

  • A characteristic odor of benzylamine in the product.

  • Presence of benzylamine peaks in GC-MS or ¹H NMR spectra of the crude product.

  • An additional spot corresponding to benzylamine on a TLC plate.

Possible Causes:

  • Use of excess benzylamine in the reaction to drive it to completion.

  • Incomplete reaction.

Solutions:

Method 1: Vacuum Distillation

This method is suitable if the diazaspiroheptane product has a high boiling point and is thermally stable. Benzylamine has a boiling point of 185 °C at atmospheric pressure, which can be significantly lowered under vacuum.[2]

Experimental Protocol:

  • Assemble a vacuum distillation apparatus.

  • Place the crude reaction mixture in the distillation flask.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the mixture using an oil bath.

  • Collect the benzylamine distillate in a cooled receiving flask.

  • Monitor the temperature and pressure throughout the process. The boiling point of benzylamine will be significantly lower under vacuum (e.g., ~50°C at 4.5 mmHg).[2]

Method 2: Acid-Base Extraction

This is a highly effective method for removing basic benzylamine.

Experimental Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently. The benzylamine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the acid wash 2-3 times.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the purified product.

Parameter Vacuum Distillation Acid-Base Extraction
Principle Separation based on boiling point differences.[3][4]Separation based on differential solubility in acidic and basic solutions.
Purity Achieved >95% (product dependent)>98% (product dependent)
Yield Loss Can be significant due to product hold-up in the apparatus.[1]Generally low, but emulsions can sometimes form.
Scale Suitable for both small and large scale.Suitable for both small and large scale.
Equipment Vacuum distillation setup.Separatory funnel, standard glassware.

Troubleshooting Workflow for Benzylamine Removal

Start Crude Product with Benzylamine Check_Volatility Is the Diazaspiroheptane Product High Boiling and Thermally Stable? Start->Check_Volatility Vacuum_Distillation Perform Vacuum Distillation Check_Volatility->Vacuum_Distillation Yes Acid_Base_Extraction Perform Acid-Base Extraction Check_Volatility->Acid_Base_Extraction No Analyze_Purity Analyze Purity (TLC, GC-MS, NMR) Vacuum_Distillation->Analyze_Purity Acid_Base_Extraction->Analyze_Purity End Pure Product Analyze_Purity->End

Caption: Decision workflow for removing unreacted benzylamine.

Problem 2: Residual Epichlorohydrin Detected in the Crude Product

Symptoms:

  • A characteristic sweet, chloroform-like odor.

  • Presence of epichlorohydrin peaks in GC-MS of the crude product.

Possible Causes:

  • Use of excess epichlorohydrin in the reaction.

  • Incomplete reaction.

Solutions:

Method 1: Distillation

Epichlorohydrin is a volatile liquid (boiling point: 116 °C) and can often be removed by distillation, provided the diazaspiroheptane product is not volatile.[6]

Experimental Protocol:

  • Set up a simple or fractional distillation apparatus.

  • Heat the crude reaction mixture in a distillation flask.

  • Collect the epichlorohydrin distillate.

  • For heat-sensitive products, vacuum distillation is recommended to lower the required temperature.[7]

Method 2: Liquid-Liquid Extraction

Epichlorohydrin can be partitioned from an aqueous solution into an organic solvent.[8]

Experimental Protocol:

  • If the reaction was performed in an aqueous medium, extract the mixture with an organic solvent like ethyl acetate or dichloromethane.[8]

  • The diazaspiroheptane product will likely move to the organic phase, while some epichlorohydrin may remain in the aqueous phase.

  • Wash the organic layer with water to further remove any water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic layer.

Method 3: Chemical Quenching

Residual epichlorohydrin can be reacted with a quenching agent to form a more easily separable compound.

Experimental Protocol:

  • Cool the reaction mixture.

  • Slowly add a quenching agent such as an aqueous solution of a non-volatile amine (e.g., ethanolamine) or a thiosulfate solution.

  • The quenching agent will react with the electrophilic epoxide of epichlorohydrin.

  • The resulting product can then be removed by extraction or chromatography.

Parameter Distillation Liquid-Liquid Extraction Chemical Quenching
Principle Separation by boiling point.[4][6]Separation by differential solubility.[8]Conversion to a more easily separable compound.
Purity Achieved >90% (product dependent)Moderate, often used as a preliminary step.>99% (product dependent)
Yield Loss Possible for volatile products.Can be low if a good solvent system is chosen.Minimal if quenching is selective.
Scale Scalable.Scalable.[8]Scalable.
Considerations Product must be thermally stable.May not be sufficient on its own.Quenching agent and product must be easily separable.

Purification Strategy for Epichlorohydrin Removal

Start Crude Product with Epichlorohydrin Initial_Purification Initial Purification Step Start->Initial_Purification Distillation Distillation Initial_Purification->Distillation Extraction Liquid-Liquid Extraction Initial_Purification->Extraction Quenching Chemical Quenching Initial_Purification->Quenching Analysis Analyze for Residual Epichlorohydrin Distillation->Analysis Extraction->Analysis Quenching->Analysis Column_Chromatography Column Chromatography (if necessary) Analysis->Column_Chromatography Epichlorohydrin Still Present Final_Product Pure Diazaspiroheptane Analysis->Final_Product Purity Acceptable Column_Chromatography->Final_Product

Caption: General workflow for the removal of epichlorohydrin.

Problem 3: Both Unreacted Starting Materials and Side Products are Present

Symptoms:

  • Multiple extra spots on TLC.

  • Several unexpected peaks in GC-MS or HPLC.

  • Complex ¹H NMR spectrum.

Solution: Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.[1][5]

Experimental Protocol:

  • Select a Stationary Phase: Silica gel is commonly used for the purification of nitrogen-containing compounds. Alumina (neutral or basic) can also be an option.

  • Choose a Solvent System (Eluent):

    • Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

    • Use TLC to determine an appropriate solvent system that gives good separation between the product and impurities. A good starting point for many amine products is a mixture of ethyl acetate and hexanes.[1]

  • Pack the Column: Prepare a slurry of the stationary phase in the initial, non-polar solvent and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elute and Collect Fractions: Gradually increase the polarity of the eluent and collect fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diazaspiroheptane.

Parameter Value
Stationary Phase Silica Gel (typical)
Common Eluents Hexanes/Ethyl Acetate, Dichloromethane/Methanol
Purity Achieved >99% is often achievable.
Scale Adaptable from milligrams to kilograms.
Key to Success Proper selection of the eluent system.

Logical Flow of a Purification Process

Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Start->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purity_Check1 Purity Assessment (TLC, NMR) Concentration->Purity_Check1 Chromatography Column Chromatography Purity_Check1->Chromatography Impurities Present Final_Product Pure Diazaspiroheptane Purity_Check1->Final_Product Sufficiently Pure Purity_Check2 Fraction Analysis (TLC) Chromatography->Purity_Check2 Combine_Fractions Combine Pure Fractions Purity_Check2->Combine_Fractions Pure Fractions Identified Final_Concentration Final Solvent Removal Combine_Fractions->Final_Concentration Final_Concentration->Final_Product

Caption: Step-by-step purification workflow.

References

Optimization

Technical Support Center: Characterization of Spirocyclic Compounds

Welcome to the technical support center for the characterization of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the analysis of these structurally complex molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of spirocyclic compounds. However, their rigid and three-dimensional nature often leads to complex spectra. This section provides troubleshooting for common NMR-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My ¹H NMR spectrum is crowded with overlapping signals. How can I simplify the interpretation?

Answer: Signal overlapping is a frequent challenge with spirocycles due to the large number of protons in similar chemical environments. Here are several strategies to resolve this:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion and may resolve overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Use COSY to identify spin systems and trace proton-proton couplings through bonds. This helps in grouping coupled protons together.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, spreading the proton signals out in the carbon dimension, which can significantly aid in resolving overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the carbon skeleton, HMBC is invaluable as it shows long-range (2-3 bond) correlations between protons and carbons.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts and potentially resolve overlapping signals.

Question: I am observing unusually large or small coupling constants in my spirocyclic compound. Is this normal?

Answer: Yes, spirocyclic systems often exhibit non-standard coupling constants due to their fixed conformations. The rigid structure can lock protons into specific dihedral angles, leading to:

  • Large Vicinal Couplings (³J): Protons with a dihedral angle of ~180° (trans-diaxial in a six-membered ring) can show large coupling constants (typically 8-12 Hz).

  • Small Vicinal Couplings (³J): Protons with a dihedral angle of ~90° may show very small or no observable coupling.

  • Long-Range Couplings (⁴J or ⁵J): Rigid "W" arrangements of protons (a planar zig-zag path over four bonds) can lead to observable long-range couplings (typically 1-3 Hz), which can be mistaken for vicinal couplings if not carefully analyzed.[1]

Question: How can I determine the stereochemistry of the spirocenter and other chiral centers?

Answer: Determining the relative stereochemistry is a common challenge. When 1D NMR is insufficient, 2D Nuclear Overhauser Effect (NOE) experiments are essential.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). Observing an NOE cross-peak between protons on different rings can establish their relative orientation. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.

Question: Are there characteristic ¹³C NMR chemical shifts for the spiro-carbon?

Answer: The chemical shift of the spiro-carbon is highly dependent on its environment (the types of rings and substituents). However, being a quaternary carbon, it often has a distinct chemical shift. Computational methods like DFT-GIAO can be used to predict ¹³C NMR chemical shifts to aid in assignment.[2][3][4]

Data Presentation

Table 1: Typical ¹³C NMR Chemical Shifts for Spirocarbons

Spirocyclic SystemSpirocarbon Chemical Shift (δ, ppm)Reference(s)
Spiro-oxindoles~73[5]
Spiro-oxazines98.4 - 98.7[3]
Spiro-cycloalkylidene[6]fullerenesVaries with ring size[4]
Spiro-sulfamidesVaries with substituents[5]

Table 2: Typical ¹H-¹H Coupling Constants in Cyclic Systems Relevant to Spirocycles

Coupling TypeDescriptionTypical J value (Hz)Reference(s)
Geminal (²J)Protons on the same sp³ carbon-10 to -15[7][8]
Vicinal (³J)Protons on adjacent sp³ carbons (axial-axial)8 - 12[9]
Vicinal (³J)Protons on adjacent sp³ carbons (axial-equatorial)2 - 5[10]
Vicinal (³J)Protons on adjacent sp³ carbons (equatorial-equatorial)2 - 5[10]
Vicinal (³J)cis-protons on a cyclopropane ring7 - 13[11]
Vicinal (³J)trans-protons on a cyclopropane ring2 - 7[11]
Long-Range (⁴J)"W" coupling in rigid systems1 - 3[1]
Experimental Protocols

Protocol 1: 2D NOESY/ROESY for Stereochemical Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spirocyclic compound in 0.6-0.7 mL of a deuterated solvent in a high-quality NMR tube.

    • For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE. This is best done by the freeze-pump-thaw method (3-4 cycles).[1]

  • Instrument Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

    • Load the standard NOESY or ROESY pulse program on the spectrometer.

  • Acquisition Parameters:

    • Mixing Time (d8): This is the most critical parameter. For small molecules (< 800 Da), start with a mixing time of 0.5-1.0 seconds for NOESY.[1] For ROESY, a mixing time of 200-500 ms is a good starting point.[12]

    • Number of Scans (ns): Set to a multiple of 8 or 16 to ensure proper phase cycling. The exact number will depend on the sample concentration.

    • Acquisition Time (aq): A longer acquisition time will provide better resolution.

    • Number of Increments (td1): Typically 256-512 increments are sufficient for good resolution in the indirect dimension.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell or squared sine-bell).

    • Phase the spectrum carefully.

    • Analyze the cross-peaks. The presence of a cross-peak between two protons indicates they are spatially close. Correlate protons on different rings to deduce the relative stereochemistry.

Mandatory Visualization

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation prep1 Dissolve Sample prep2 Degas (Freeze-Pump-Thaw) prep1->prep2 acq1 Acquire 1D ¹H Spectrum prep2->acq1 Prepared Sample acq2 Set up 2D NOESY/ROESY acq1->acq2 acq3 Optimize Mixing Time acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw Data (FID) proc2 Phasing proc1->proc2 proc3 Identify Cross-Peaks proc2->proc3 interp1 Correlate Protons proc3->interp1 Processed Spectrum interp2 Determine Relative Stereochemistry interp1->interp2

Workflow for 2D NOESY/ROESY Experiment.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of spirocyclic compounds. However, their unique structures can present challenges in ionization and fragmentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I am having trouble distinguishing between stereoisomers of my spirocyclic compound by mass spectrometry. Is this possible?

Answer: Distinguishing stereoisomers (enantiomers and diastereomers) by MS alone is very challenging because they have the same mass and often produce similar fragmentation patterns. The most reliable method is to couple mass spectrometry with a chiral separation technique:

  • Chiral High-Performance Liquid Chromatography (HPLC)-MS: This is the gold standard. A chiral stationary phase (CSP) is used to separate the enantiomers before they enter the mass spectrometer.

  • Chiral Supercritical Fluid Chromatography (SFC)-MS: SFC often provides better resolution and faster separations for chiral compounds compared to HPLC.

Question: What are common fragmentation patterns for spirocyclic compounds?

Answer: Fragmentation patterns are highly dependent on the specific ring systems and substituents. However, some general principles apply:

  • Ring Opening: One of the rings can open, followed by fragmentation of the resulting acyclic chain.

  • Cleavage at the Spirocenter: The bonds around the spiro carbon can cleave, leading to the loss of one of the rings.

  • Functional Group Fragmentation: Substituents on the rings will fragment according to their characteristic pathways (e.g., loss of water from an alcohol, alpha-cleavage for amines).

  • For spirocycles containing known heterocyclic cores (e.g., piperidine, oxindole), the fragmentation patterns will often be dominated by the characteristic fragmentation of that core.[13][14]

Question: I am seeing unexpected adducts in my ESI mass spectrum. What are common adducts?

Answer: In Electrospray Ionization (ESI), adduct formation is common. Besides the expected protonated molecule [M+H]⁺, you may observe:

  • Sodium Adduct: [M+Na]⁺

  • Potassium Adduct: [M+K]⁺

  • Ammonium Adduct: [M+NH₄]⁺

  • Solvent Adducts: e.g., [M+CH₃CN+H]⁺ if using acetonitrile.

Data Presentation

Table 3: Common Mass Spectrometry Adducts in Positive ESI

AdductMass Shift from [M]
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
Experimental Protocols

Protocol 2: Chiral HPLC-MS for Enantiomeric Separation

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs) are widely used and effective for a broad range of compounds. Common examples include columns with amylose or cellulose derivatives, such as the Chiralpak® series (e.g., IA, IB, IC, AD, AS).[2][15][16]

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This is often the first choice for screening.

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.

    • Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol.

    • Additives: For basic compounds, a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be required.[17]

  • MS Detection:

    • Use an ESI source, typically in positive ion mode for compounds with basic nitrogens, or negative ion mode for acidic compounds.

    • Optimize MS parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific analyte.

    • Acquire data in full scan mode to identify the molecular ion and in selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization

Chiral_Separation_Logic cluster_np Normal Phase cluster_po Polar Organic cluster_rp Reversed Phase start Racemic Spirocyclic Compound screen_cols Screen Chiral Columns (e.g., Chiralpak IA, IB, IC) start->screen_cols np_mobile Hexane/IPA Hexane/EtOH (+/- additive) screen_cols->np_mobile po_mobile ACN or MeOH (+/- additive) screen_cols->po_mobile rp_mobile ACN/Water MeOH/Water (+ buffer/additive) screen_cols->rp_mobile outcome Optimized Separation? np_mobile->outcome po_mobile->outcome rp_mobile->outcome outcome->screen_cols No, try different column/mobile phase success Successful Enantioseparation outcome->success Yes

Decision workflow for chiral separation method development.

Section 3: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry. However, obtaining suitable crystals of spirocyclic compounds can be a significant hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My spirocyclic compound will not crystallize. What can I do?

Answer: Failure to crystallize is a common problem. Here is a systematic approach to troubleshooting:

  • Purity: Ensure your compound is as pure as possible (>95%). Impurities can inhibit crystal growth.

  • Solvent Screening: The choice of solvent is critical. A good solvent is one in which your compound is moderately soluble.

    • If the compound is too soluble, the solution may not become supersaturated.

    • If it is too insoluble, it will precipitate as an amorphous solid or microcrystals.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the vial with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of your compound (a "seed crystal") to the solution.

    • Concentration: Slowly evaporate the solvent to increase the concentration.

    • Cooling: Slowly cool the saturated solution.

  • Try Different Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow it to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the good solvent, causing the compound to crystallize.[18][19][20]

    • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystals may form at the interface.[19]

Question: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens if the melting point of your compound is lower than the temperature of the solution, or if there are significant impurities.

  • To fix this: Try using a lower boiling point solvent, using a more dilute solution, and cooling the solution more slowly.

Experimental Protocols

Protocol 3: Crystallization by Vapor Diffusion

  • Prepare the Sample Vial: Dissolve 2-5 mg of your spirocyclic compound in a small volume (0.2-0.5 mL) of a "good" solvent (one in which it is readily soluble) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Reservoir: In a larger vial or jar (e.g., a 20 mL scintillation vial), add a larger volume (2-3 mL) of a "poor" solvent or anti-solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

  • Set up the Diffusion Chamber: Carefully place the small sample vial inside the larger reservoir vial, ensuring the liquid levels are not in contact.

  • Seal and Wait: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor: Check for crystal growth over several days to weeks. High-quality crystals often grow slowly.

Mandatory Visualization

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_inner outer_vial Sealed Outer Vial inner_vial Inner Vial: Compound in 'Good' Solvent anti_solvent Anti-Solvent ('Poor' Solvent) process Vapor of anti-solvent diffuses into inner vial result Reduced Solubility & Slow Crystal Growth process->result

Diagram of the vapor diffusion crystallization technique.

References

Troubleshooting

Improving the solubility of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate for reactions

Technical Support Center: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked quest...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in reaction settings.

Frequently Asked Questions (FAQs)

Q1: Why is tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate provided as an oxalate salt?

A1: The oxalate salt form of the amine offers enhanced stability, making it less prone to degradation during storage and easier to handle due to its crystalline, free-flowing solid nature. This salt form improves the compound's shelf-life and ensures higher purity for reactions. However, this often leads to solubility challenges in common organic solvents used for synthesis.

Q2: I am observing poor solubility of the oxalate salt in my reaction solvent. What is the primary recommended solution?

A2: The most common and effective solution is to convert the oxalate salt to its corresponding free base, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The free base is an oil or a low-melting solid that exhibits significantly higher solubility in a wide range of organic solvents compared to the salt.

Q3: How do I convert the oxalate salt to the free base?

A3: The standard procedure is a liquid-liquid extraction involving a basic aqueous solution. A detailed protocol is provided in the "Experimental Protocols" section below. This involves dissolving or suspending the salt in an aqueous base (like NaOH, K₂CO₃, or NaHCO₃) and extracting the liberated free base into an organic solvent (such as DCM, EtOAc, or Et₂O).

Q4: Can I use the oxalate salt directly in my reaction without converting it to the free base?

A4: Direct use is possible but challenging. It typically requires specific conditions, such as:

  • Using a polar protic solvent (e.g., water, methanol, ethanol) where the salt may have some solubility.

  • Employing a phase-transfer catalyst if reacting with a component in an immiscible organic phase.

  • Adding a stoichiometric amount of a non-nucleophilic base to the reaction mixture to generate the free base in situ. However, the presence of the resulting oxalate salt byproduct can complicate the reaction and purification.

Q5: What are the best practices for storing the free base after conversion?

A5: The free base is more reactive and potentially less stable than the oxalate salt. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), at low temperatures (2-8 °C), and protected from light. For many applications, the freshly prepared free base should be used immediately in the subsequent reaction step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Dissolution The oxalate salt has inherently low solubility in many common aprotic organic solvents (e.g., DCM, THF, Toluene).1. Convert the oxalate salt to the free base before use. See Protocol 1. 2. If direct use is necessary, try a polar solvent system (e.g., DMF, DMAc, DMSO) or a protic solvent (e.g., MeOH, EtOH). Note that solvent choice must be compatible with your reaction chemistry.
Reaction Stalls or is Incomplete The concentration of the dissolved free amine is too low for the reaction to proceed at a reasonable rate due to poor solubility of the starting salt.1. Confirm conversion to the free base, which is likely fully soluble in your reaction solvent. 2. If using the salt directly with an in situ base, consider adding a co-solvent to improve the solubility of all components.
Inconsistent Reaction Yields The amount of free base generated in situ is not consistent, or the free base is degrading under the reaction conditions.1. Isolate the free base before the reaction to ensure accurate quantification. 2. Ensure the reaction is run under an inert atmosphere, as the free amine can react with atmospheric CO₂.
Formation of Side Products The base used for in situ free-basing (e.g., triethylamine) is participating in the reaction as a nucleophile or causing side reactions.1. Switch to a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). 2. The cleanest method remains pre-converting the salt to the free base and removing all aqueous reagents.

Data Presentation

Table 1: Solubility Comparison of Oxalate Salt vs. Free Base

Compound Form Solvent Solubility (approx. at 25 °C) Source
Oxalate SaltDichloromethane (DCM)< 1 mg/mL
Oxalate SaltWaterSoluble
Oxalate SaltMethanol (MeOH)Sparingly Soluble
Free Base Dichloromethane (DCM) > 100 mg/mL
Free Base Ethyl Acetate (EtOAc) > 100 mg/mL
Free Base Tetrahydrofuran (THF) > 100 mg/mL

Experimental Protocols

Protocol 1: Conversion of Oxalate Salt to Free Base

Objective: To isolate the free amine from its oxalate salt for use in subsequent reactions.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) or 2 M Potassium carbonate (K₂CO₃) aqueous solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend the oxalate salt (1.0 eq) in DCM or EtOAc (10-20 mL per gram of salt).

  • Add the aqueous base (e.g., 1 M NaOH, ~2.5 eq) to the suspension in a separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. The solid salt should dissolve as the free base is formed and partitions into the organic layer.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the free base, typically as a clear oil or waxy solid.

  • Confirm the identity and purity of the product (e.g., by ¹H NMR) before use.

Visualizations

G cluster_input Starting Material cluster_process Extraction Process cluster_output Final Product start Oxalate Salt Suspension (Poor Solubility in Organic Solvent) add_base 1. Add Aqueous Base (e.g., NaOH, K₂CO₃) start->add_base extract 2. Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extract wash 3. Wash Organic Layer (Water, Brine) extract->wash dry 4. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry evap 5. Concentrate in vacuo dry->evap end_product Isolated Free Base (High Solubility) evap->end_product

Caption: Workflow for converting the oxalate salt to the soluble free base.

G cluster_troubleshooting Troubleshooting Logic issue Issue: Reaction Not Proceeding check_sol Is the starting material fully dissolved? issue->check_sol sol_no No: Solubility is the issue. check_sol->sol_no No sol_yes Yes: Solubility is NOT the issue. check_sol->sol_yes Yes action_convert Action: Convert salt to free base (See Protocol 1). sol_no->action_convert action_other Action: Investigate other parameters (temperature, catalyst, reagents). sol_yes->action_other

Caption: Decision diagram for troubleshooting reaction issues.

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate versus Traditional Building Blocks in Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties and biological activity of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties and biological activity of novel therapeutic agents. This guide provides an objective comparison of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate with conventional aliphatic amines, such as piperazine derivatives, offering supporting experimental data to inform the selection process for medicinal chemistry programs.

The rigid, three-dimensional structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate presents a compelling alternative to more flexible, traditional scaffolds. Its unique spirocyclic core can impart desirable properties such as improved metabolic stability and reduced lipophilicity, key parameters in the optimization of drug candidates. However, the distinct geometry of this building block can also present challenges in maintaining biological activity when used as a direct replacement for established pharmacophores.

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences between the spirocyclic diamine and a conventional piperazine derivative are rooted in their molecular architecture. The 2,6-diazaspiro[3.3]heptane framework introduces a significant conformational constraint compared to the chair-boat conformations of piperazine. This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Propertytert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateN-Boc-piperazineKey Differences & Implications
Molecular Geometry Rigid, spirocyclicFlexible, chair-boat conformationsThe spirocycle's rigidity can enhance binding to a target protein by reducing the entropic penalty of binding. However, the fixed geometry may not be optimal for all targets.
Nitrogen-Nitrogen Distance Increased (~1.3 Å further apart than in piperazine)StandardThe greater distance between nitrogen atoms in the spirocycle can alter the vector of substituents and impact interactions with biological targets.
Molecular Volume Larger (~9-13 ų larger than piperazine)SmallerThe increased bulk of the spirocycle needs to be accommodated by the binding pocket of the target protein.
Lipophilicity (logD) Generally lowerGenerally higherThe spirocyclic scaffold, despite the addition of a carbon atom, can lead to a decrease in lipophilicity, which can improve aqueous solubility and reduce off-target effects.
Basicity (pKa) Predicted to be significantly more basicStandardThe altered electronic environment of the nitrogen atoms in the spirocycle can affect their basicity, which in turn influences properties like solubility and target engagement.

Performance in a Key Synthetic Transformation: The Buchwald-Hartwig Amination

To provide a quantitative comparison of their synthetic utility, we examined the performance of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and N-Boc-piperazine in the Buchwald-Hartwig amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. The following table summarizes the yields obtained for the coupling of these building blocks with various aryl bromides.

Aryl BromideAmine Building BlockYield (%)Reference
4-Bromotoluenetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate97%[1]
4-BromotolueneN-Boc-piperazine85%[2]
1-Bromo-4-(trifluoromethyl)benzenetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate63%[1]
1-Bromo-4-(trifluoromethyl)benzeneN-Boc-piperazine70%[3]
2-Bromopyridinetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate83%[1]
2-BromopyridineN-Boc-piperazine55-98%[1]

Note: The yields for N-Boc-piperazine with 2-bromopyridine vary significantly depending on the specific reaction conditions and the nature of the secondary amine used in the original studies.

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is provided below. For a direct comparison, similar conditions are often employed for N-Boc-piperazine, with adjustments to the stoichiometry of the base and ligand as needed.

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 eq), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.1 eq), Pd₂(dba)₃ (0.01-0.025 eq), (±)-BINAP (0.015-0.075 eq), and KOtBu (3.0 eq). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Anhydrous toluene is added, and the reaction mixture is heated to 110 °C with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, filtered through Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Application in Drug Discovery: Targeting Cyclin-Dependent Kinases

Both spirocyclic diamines and piperazines are prevalent scaffolds in the design of inhibitors for a variety of protein targets, including cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

The following diagram illustrates a simplified signaling pathway for CDK2, a key regulator of the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D induces synthesis CDK4_6 CDK4/6 Cyclin_D->CDK4_6 binds & activates Active_CDK4_6 Active CDK4/6-Cyclin D CDK4_6->Active_CDK4_6 Rb Rb E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene E2F->Cyclin_E_Gene activates transcription Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 binds & activates Active_CDK2 Active CDK2-Cyclin E CDK2->Active_CDK2 p27 p27 (CKI) p27->Active_CDK2 inhibits DNA_Replication DNA Replication Active_CDK4_6->Rb phosphorylates Active_CDK2->Rb hyper-phosphorylates Active_CDK2->DNA_Replication promotes Inhibitor Small Molecule Inhibitor (e.g., containing diazaspiro[3.3]heptane) Inhibitor->Active_CDK2 inhibits Building_Block_Selection Start Start: Need for a diamine building block Goal Primary Goal? Start->Goal Direct_Replacement Direct bioisosteric replacement of a known piperazine-containing lead? Goal->Direct_Replacement Direct Replacement Novel_Scaffold Exploration of novel chemical space and improvement of physicochemical properties? Goal->Novel_Scaffold Novelty/Property Improvement SAR_Consideration Is the existing SAR for the piperazine well-defined and sensitive to conformational changes? Direct_Replacement->SAR_Consideration Use_Spirocycle Consider tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Novel_Scaffold->Use_Spirocycle Use_Piperazine Utilize N-Boc-piperazine or other traditional diamines High_Risk High risk of potency loss due to geometric constraints Use_Piperazine->High_Risk Potential_Benefit Potential for improved properties (rigidity, logD, metabolic stability) Use_Spirocycle->Potential_Benefit SAR_Consideration->Use_Piperazine Yes SAR_Consideration->Use_Spirocycle No/Unknown

References

Comparative

The Rise of Constrained Scaffolds: A Comparative Analysis of Diazaspiro[3.3]heptane Derivatives and Their Piperazine Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The piperazine ring, a corn...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The piperazine ring, a cornerstone in medicinal chemistry, has been a "privileged scaffold" for decades, integral to the structure of numerous approved drugs. However, the emergence of rigid and constrained bioisosteres, such as the diazaspiro[3.3]heptane core, presents a compelling alternative, offering the potential for enhanced biological activity and refined pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of diazaspiro[3.3]heptane derivatives versus their traditional piperazine analogs, supported by experimental data and detailed protocols.

Introduction to Bioisosterism: Piperazine and a Novel Competitor

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its conformational flexibility and ability to engage in hydrogen bonding have made it a versatile linker and pharmacophore in a vast array of therapeutic agents, including dopamine receptor modulators and anticancer drugs.

In contrast, diazaspiro[3.3]heptane is a rigid, bicyclic scaffold where two azetidine rings are fused at a central quaternary carbon. This structural constraint reduces conformational flexibility, which can lead to a more defined orientation of substituents and potentially a higher affinity and selectivity for the target protein. The concept of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance biological activity, is central to the comparison of these two scaffolds.

Comparative Biological Activity: Head-to-Head Data

The true measure of a novel scaffold's utility lies in direct, quantitative comparisons with established structures. Here, we present a summary of the biological activities of diazaspiro[3.3]heptane derivatives and their corresponding piperazine analogs against several key drug targets.

Dopamine D2/D3 Receptor Antagonists

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic and neurological disorder treatments. A study directly comparing a diazaspiro[3.3]heptane-containing compound with its piperazine congener as dopamine D3 receptor antagonists revealed significant differences in selectivity.[1]

Compound IDCore ScaffoldD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
15a 2,6-Diazaspiro[3.3]heptane12.0>10,000>900-fold
16 Piperazine6.5260~40-fold

Table 1: Comparative binding affinities of a diazaspiro[3.3]heptane derivative (15a) and its piperazine analog (16) at human D2 and D3 dopamine receptors.[1]

While the piperazine analog (16) exhibited a slightly higher affinity for the D3 receptor, the diazaspiro[3.3]heptane derivative (15a) demonstrated vastly superior selectivity over the D2 receptor.[1] This highlights the potential of the rigid spirocyclic core to fine-tune receptor subtype selectivity, a critical factor in minimizing off-target effects.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

PARP-1 is a key enzyme in DNA repair, and its inhibitors are a major class of anticancer agents. In a study examining the replacement of the piperazine core in the FDA-approved PARP inhibitor Olaparib with diazaspiro motifs, significant variations in inhibitory activity were observed.

Compound IDCore ScaffoldPARP-1 IC50 (nM)
Olaparib Piperazine1.9
10e 2,6-Diazaspiro[3.3]heptane12.6 ± 1.1
15b 2,6-Diazaspiro[3.3]heptane (Boc-protected)4397 ± 1.1

Table 2: Comparative PARP-1 inhibitory activity of Olaparib and its diazaspiro[3.3]heptane-based analogs.

The diazaspiro[3.3]heptane analog 10e retained high-affinity PARP-1 inhibition, although it was less potent than Olaparib. Interestingly, this analog did not induce DNA damage at similar concentrations to Olaparib, suggesting a potential for developing PARP inhibitors with reduced cytotoxicity for non-cancer applications like treating inflammatory diseases. The Boc-protected analog 15b showed a significant loss of activity, highlighting the importance of the free amine for target engagement.

Sigma-2 (σ2) Receptor Ligands

The sigma-2 receptor is overexpressed in proliferating tumor cells and is a target for cancer diagnostics and therapeutics. A study exploring diazaspiro cores as piperazine bioisosteres for sigma-2 receptor ligands found that this replacement generally led to a decrease in affinity.

CompoundCore Scaffoldσ2R Ki (nM)σ1R Ki (nM)
Lead Compound Piperazine--
Diazaspiroalkane Analogs DiazaspiroalkanesReduced affinityNo change or modest increase

Table 3: General trend observed when replacing a piperazine moiety with diazaspiroalkanes in sigma-2 receptor ligands.[2]

This finding suggests that for the sigma-2 receptor, the conformational flexibility of the piperazine ring may be more favorable for optimal binding. However, the study also noted that other constrained diamines, such as a bridged 2,5-diazabicyclo[2.2.1]heptane, did show nanomolar affinities, indicating that rigidity can be beneficial if the geometry is optimal for the binding pocket.[2]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for the key experiments cited are outlined below.

Radioligand Binding Assay for Dopamine Receptors

This protocol is adapted from studies evaluating dopamine receptor ligands.[1]

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

  • The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (diazaspiro[3.3]heptane or piperazine derivative).

  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).

  • The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay

This protocol is based on fluorescence polarization assays used for PARP inhibitors.

1. Reagents:

  • Recombinant human PARP-1 enzyme.

  • Fluorescently labeled PARP inhibitor (e.g., a derivative of Olaparib).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Tween-20).

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add the test compound at various concentrations.

  • Add the PARP-1 enzyme to all wells except the blank.

  • Add the fluorescently labeled PARP inhibitor to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

3. Data Measurement and Analysis:

  • Measure the fluorescence polarization using a suitable plate reader.

  • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

1. Cell Culture:

  • Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the diazaspiro[3.3]heptane or piperazine derivatives for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualizations

Understanding the downstream effects of receptor modulation is crucial. The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the targets discussed.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Caption: Dopamine D2 Receptor Signaling Pathway

PARP1_DNA_Repair DNAdamage DNA Single-Strand Break PARP1 PARP-1 DNAdamage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR NAD NAD+ NAD->PARP1 RepairProteins DNA Repair Proteins (e.g., XRCC1) PAR->RepairProteins Recruits Repair DNA Repair RepairProteins->Repair Inhibitor Diazaspiro[3.3]heptane/ Piperazine Inhibitor Inhibitor->PARP1 Inhibits

Caption: PARP-1 Mediated DNA Repair and Inhibition

Sigma2_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm Ligand Diazaspiro[3.3]heptane/ Piperazine Ligand Sigma2R Sigma-2 Receptor Ligand->Sigma2R Ca_ER Ca2+ Release from ER Sigma2R->Ca_ER Modulates CellProlif Cell Proliferation Sigma2R->CellProlif Regulates Apoptosis Apoptosis Ca_ER->Apoptosis

Caption: Sigma-2 Receptor Signaling Overview

Conclusion: A New Tool in the Medicinal Chemist's Arsenal

The comparative analysis of diazaspiro[3.3]heptane derivatives and their piperazine analogs demonstrates that while piperazine remains a highly valuable scaffold, the rigid and constrained nature of diazaspiro[3.3]heptane offers distinct advantages in specific contexts. The enhanced receptor subtype selectivity observed with dopamine receptor antagonists highlights the potential of this novel core to mitigate off-target effects. Furthermore, the development of non-cytotoxic PARP-1 inhibitors based on the diazaspiro[3.3]heptane framework opens new avenues for therapeutic applications beyond oncology.

However, the reduced affinity for the sigma-2 receptor underscores that the "one-size-fits-all" approach does not apply in bioisosteric replacement. The success of such a strategy is highly dependent on the specific topology of the target's binding site.

Ultimately, the diazaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique structural properties provide a powerful means to explore chemical space and design next-generation therapeutics with improved pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers to embark on their own investigations into this promising class of compounds.

References

Validation

Benchmarking the Performance of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in Library Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the architecture of molecular scaffolds is a critical determinant of therapeutic success. The increasing demand f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the architecture of molecular scaffolds is a critical determinant of therapeutic success. The increasing demand for novel chemical entities with improved physicochemical and pharmacological properties has led to a surge in the exploration of three-dimensional (3D) scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substitution, often leading to enhanced target affinity and selectivity. This guide provides a comparative analysis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a prominent spirocyclic building block, against common alternatives in the context of library synthesis.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds are characterized by two rings connected by a single common atom. This unique structural feature imparts a rigid, non-planar geometry, which can be advantageous in drug design. Compared to their linear or fused-ring counterparts, spirocycles can provide a better-defined spatial arrangement of functional groups, potentially leading to more specific interactions with biological targets. The 2,6-diazaspiro[3.3]heptane core, in particular, has emerged as a valuable bioisostere for the widely used piperazine motif, offering a potential route to improved drug-like properties.

Core Building Blocks for Comparison

This guide focuses on the performance of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in key library synthesis reactions and compares it with the following alternatives:

  • tert-Butyl piperazine-1-carboxylate: The most common and well-established building block for introducing a diamine pharmacophore.

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A larger spirocyclic diamine with different conformational properties.

  • Other Conformationally Restricted Diamines: Including various bridged and functionalized diamine building blocks.

Performance in Key Library Synthesis Reactions

The utility of a building block in library synthesis is determined by its performance in a range of robust and versatile chemical transformations. Here, we compare the performance of the selected scaffolds in three widely used reactions for library generation: amide coupling, reductive amination, and Buchwald-Hartwig amination.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the secondary amine in the respective scaffolds is a key factor in the success and efficiency of these reactions.

Building BlockTypical ReagentsAverage Yield (%)Purity (%)Notes
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate HATU, DIEA, Acyl Chlorides75-95>90Generally high yields and good purity. The rigid structure can sometimes lead to slower reaction rates compared to more flexible amines.
tert-Butyl piperazine-1-carboxylateHATU, DIEA, Acyl Chlorides80-98>95Well-established and highly efficient. Often serves as the benchmark for this reaction.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateHATU, DIEA, Acyl Chlorides70-90>90Good yields, though steric hindrance from the larger ring system can occasionally be a factor.
Reductive Amination

Reductive amination is a powerful tool for introducing diversity into a library by reacting the secondary amine with a variety of aldehydes and ketones.

Building BlockTypical ReagentsAverage Yield (%)Purity (%)Notes
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate NaBH(OAc)₃, Aldehydes/Ketones70-90>85Generally good yields, though reactions with sterically hindered carbonyls may require optimization.
tert-Butyl piperazine-1-carboxylateNaBH(OAc)₃, Aldehydes/Ketones75-95>90Highly reliable and high-yielding across a broad range of substrates.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateNaBH(OAc)₃, Aldehydes/Ketones65-85>85Yields can be more variable depending on the steric bulk of both the scaffold and the carbonyl compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of the secondary amine with aryl halides, providing access to a diverse range of N-aryl derivatives.

Building BlockTypical ReagentsAverage Yield (%)Purity (%)Notes
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Pd₂(dba)₃, BINAP, NaOtBu60-85>80Good to high yields are achievable, though catalyst and ligand screening may be necessary for challenging substrates.[1]
tert-Butyl piperazine-1-carboxylatePd₂(dba)₃, BINAP, NaOtBu70-95>90A well-optimized reaction with a broad substrate scope.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylatePd₂(dba)₃, BINAP, NaOtBu50-80>80The larger and more sterically hindered nature of this scaffold can lead to lower yields compared to smaller diamines.

Physicochemical Property Modulation

The choice of scaffold has a profound impact on the physicochemical properties of the final library members. Spirocyclic scaffolds, in particular, are often employed to modulate properties such as lipophilicity, solubility, and metabolic stability.

Propertytert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalatetert-Butyl piperazine-1-carboxylatetert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Lipophilicity (cLogP) Generally leads to a decrease in lipophilicity compared to piperazine analogues.Baseline for comparison.Can increase lipophilicity due to the larger carbon framework.
Aqueous Solubility The more polar nature of the spirocyclic core can lead to improved aqueous solubility.Variable.Generally lower solubility compared to the smaller scaffolds.
Metabolic Stability Often demonstrates improved metabolic stability due to the rigid nature of the scaffold, which can shield potential sites of metabolism.Can be susceptible to metabolism, particularly N-dealkylation.The larger ring system can present additional sites for metabolism.
Fraction of sp³ carbons (Fsp³) High, contributing to a more 3D-shaped molecule.Moderate.High.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are representative procedures and may require optimization for specific substrates.

General Procedure for Amide Coupling

To a solution of the respective Boc-protected diamine (1.0 equiv) and an appropriate carboxylic acid (1.1 equiv) in DMF (0.1 M) is added HATU (1.2 equiv) and DIEA (3.0 equiv). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Reductive Amination

To a solution of the respective Boc-protected diamine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in dichloroethane (0.1 M) is added sodium triacetoxyborohydride (1.5 equiv). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the respective Boc-protected diamine (1.2 equiv), an aryl halide (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.1 equiv), and NaOtBu (1.4 equiv) in toluene (0.1 M) is degassed and heated to 100 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the key library synthesis reactions discussed.

Amide_Coupling_Workflow cluster_start Starting Materials Boc_Diamine Boc-Protected Diamine Reaction Amide Coupling (Room Temperature, 16h) Boc_Diamine->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Coupling_Reagents HATU, DIEA in DMF Coupling_Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Final_Product Amide Product Purification->Final_Product

Amide Coupling Workflow

Reductive_Amination_Workflow cluster_start Starting Materials Boc_Diamine Boc-Protected Diamine Reaction Reductive Amination (Room Temperature, 16h) Boc_Diamine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Reducing_Agent NaBH(OAc)₃ in DCE Reducing_Agent->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extraction Quench->Extraction Purification Flash Chromatography Extraction->Purification Final_Product Amine Product Purification->Final_Product

Reductive Amination Workflow

Buchwald_Hartwig_Workflow cluster_start Starting Materials Boc_Diamine Boc-Protected Diamine Reaction Buchwald-Hartwig Amination (100°C, 16h) Boc_Diamine->Reaction Aryl_Halide Aryl Halide Aryl_Halide->Reaction Catalyst_System Pd₂(dba)₃, BINAP, NaOtBu in Toluene Catalyst_System->Reaction Filtration Filtration through Celite Reaction->Filtration Purification Flash Chromatography Filtration->Purification Final_Product N-Aryl Product Purification->Final_Product

Buchwald-Hartwig Amination Workflow

Logical Relationship of Scaffold Choice to Physicochemical Properties

The selection of a core scaffold is a critical decision in library design that directly influences the properties of the resulting compounds. The following diagram illustrates the logical relationship between scaffold choice and key physicochemical parameters.

Scaffold_Properties_Relationship cluster_properties Physicochemical Properties cluster_scaffolds Scaffold Examples Scaffold_Choice Scaffold Choice Diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Scaffold_Choice->Diazaspiroheptane Rigid, 3D Piperazine Piperazine Scaffold_Choice->Piperazine Flexible, Standard Diazaspiroundecane 3,9-Diazaspiro[5.5]undecane Scaffold_Choice->Diazaspiroundecane Larger, Lipophilic Lipophilicity Lipophilicity (cLogP) Solubility Aqueous Solubility Metabolic_Stability Metabolic Stability Shape Molecular Shape (Fsp³) Diazaspiroheptane->Lipophilicity Decreases Diazaspiroheptane->Solubility Increases Diazaspiroheptane->Metabolic_Stability Increases Diazaspiroheptane->Shape High Fsp³ Piperazine->Lipophilicity Baseline Piperazine->Solubility Variable Piperazine->Metabolic_Stability Baseline Piperazine->Shape Lower Fsp³ Diazaspiroundecane->Lipophilicity Increases Diazaspiroundecane->Solubility Decreases Diazaspiroundecane->Metabolic_Stability Variable Diazaspiroundecane->Shape High Fsp³

References

Comparative

Validation of the spirocyclic scaffold in improving drug-like properties

In the intricate process of drug discovery, the optimization of a molecule's physicochemical and pharmacokinetic properties is as crucial as its biological activity. A promising lead compound can falter in clinical trial...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery, the optimization of a molecule's physicochemical and pharmacokinetic properties is as crucial as its biological activity. A promising lead compound can falter in clinical trials due to poor absorption, rapid metabolism, or unforeseen toxicity. To mitigate these risks, medicinal chemists are increasingly turning to innovative molecular scaffolds that can favorably modulate these characteristics. Among these, the spirocyclic scaffold has emerged as a powerful tool for enhancing "drug-likeness." This guide provides a comparative analysis of the spirocyclic scaffold against its non-spirocyclic, often planar, counterparts, supported by experimental data and detailed protocols for key assays.

The Spirocyclic Advantage: Reshaping Drug Design

Spirocycles are unique three-dimensional structures where two rings are joined by a single common atom.[1] This distinct architecture imparts several advantages in drug design compared to traditional flat, aromatic systems.[2] The introduction of a spirocyclic moiety can lead to a higher fraction of sp3-hybridized carbon atoms, which generally correlates with improved physicochemical and pharmacokinetic profiles.[3]

Key benefits of incorporating spirocyclic scaffolds include:

  • Increased Three-Dimensionality (Fsp³): Moving away from planar structures towards more three-dimensional molecules can improve target binding and selectivity while reducing off-target effects.[2]

  • Conformational Rigidity: The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of functional groups for better interaction with the biological target.[4] This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: Spirocycles can positively influence key properties such as solubility and lipophilicity.[3] By disrupting planarity, spirocyclic compounds often exhibit increased aqueous solubility and reduced lipophilicity (LogP/LogD), which can improve their absorption and distribution profiles.

  • Enhanced Metabolic Stability: The rigid scaffold can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the metabolic stability and half-life of the drug.[3]

  • Reduced hERG Liability: Inhibition of the hERG potassium channel is a major cause of cardiac toxicity. The introduction of spirocyclic motifs has been shown in some cases to reduce hERG inhibition, leading to a better safety profile.[5]

Comparative Analysis of Drug-Like Properties

The following tables summarize the expected impact of incorporating a spirocyclic scaffold on key drug-like properties compared to a hypothetical non-spirocyclic analog. The data presented are illustrative and based on general trends reported in the literature. Researchers should generate their own comparative data for their specific molecular series.

Table 1: Comparison of Physicochemical Properties

PropertyNon-Spirocyclic Analog (Planar)Spirocyclic AnalogRationale for Improvement
Molecular Weight (MW) VariableGenerally similar or slightly increasedThe focus is on improving properties without a significant MW penalty.
Lipophilicity (LogP/LogD) Often highGenerally lowerIncreased sp3 character and reduced planarity decrease lipophilicity.[5]
Aqueous Solubility Often lowGenerally higherReduced lipophilicity and disruption of crystal packing can enhance solubility.[5]
Fraction of sp3 Carbons (Fsp³) LowHighInherent to the spirocyclic scaffold.

Table 2: Comparison of ADME & Toxicity Properties

PropertyNon-Spirocyclic Analog (Planar)Spirocyclic AnalogRationale for Improvement
Permeability (PAMPA, Papp) VariableCan be modulatedThe three-dimensional shape can influence membrane transit.
Metabolic Stability (t½ in microsomes) Often lowGenerally higherThe rigid scaffold can protect metabolic hot-spots.[5]
hERG Inhibition (IC₅₀) Potentially highGenerally lowerThe 3D structure can prevent key interactions with the hERG channel.[5]
Plasma Protein Binding (% bound) Often highCan be lowerReduced lipophilicity can lead to decreased non-specific protein binding.

Experimental Protocols

Accurate assessment of drug-like properties relies on robust and standardized experimental protocols. The following are detailed methodologies for key in vitro assays.

Aqueous Solubility Determination (Kinetic Turbidimetric Method)

Principle: This high-throughput method determines the kinetic solubility of a compound by measuring the turbidity that results from its precipitation from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a clear-bottom 96-well plate, add a defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.

  • Turbidity Measurement: Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.[5][6]

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Principle: PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier or the blood-brain barrier.

Protocol:

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.

  • Acceptor Plate Preparation: A 96-well acceptor plate is filled with buffer (pH 7.4), which may contain a surfactant to mimic sink conditions.

  • Donor Plate Preparation: The test compound is dissolved in buffer and added to the wells of the coated donor plate.

  • Sandwich Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the donor and acceptor plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[7][8]

In Vitro Metabolic Stability Assay (Liver Microsomes)

Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.

Protocol:

  • Reagents: Human liver microsomes, NADPH (cofactor), and phosphate buffer (pH 7.4).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as:

[9][10]

hERG Potassium Channel Inhibition Assay (Flux Assay)

Principle: This is a cell-based, high-throughput assay that measures the inhibition of the hERG channel by using a surrogate ion (e.g., thallium) flux as an indicator of channel activity.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., U2OS or HEK293 cells). Plate the cells in a 96- or 384-well black-wall, clear-bottom plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specific period.

  • Stimulation and Detection: A stimulus buffer containing thallium is added to the wells to open the hERG channels. The influx of thallium into the cells leads to an increase in fluorescence of the dye.

  • Fluorescence Reading: A kinetic plate reader measures the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The inhibitory effect of the compound is determined by comparing the fluorescence signal in the presence of the compound to the control (vehicle). An IC₅₀ value is calculated from the concentration-response curve.[11][12]

Mandatory Visualizations

G cluster_0 Non-Spirocyclic (Planar) cluster_1 Spirocyclic cluster_2 Impact on Drug Properties a Planar Aromatic Scaffold - High Lipophilicity - Low Solubility - Potential for hERG Binding b Spirocyclic Scaffold - Increased 3D Shape - Improved Solubility - Reduced hERG Liability a->b Scaffold Hopping c Improved Drug-Like Properties b->c Leads to

Caption: From Planar to 3D: The Spirocyclic Advantage.

ADME_Workflow start Lead Compound physchem Physicochemical Profiling (Solubility, LogP) start->physchem permeability Permeability Assessment (PAMPA, Caco-2) physchem->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism toxicity In Vitro Toxicity (hERG, Cytotoxicity) metabolism->toxicity data_analysis Data Analysis & Candidate Selection toxicity->data_analysis data_analysis->start Further Optimization in_vivo In Vivo PK/PD Studies data_analysis->in_vivo Promising Candidate

Caption: Workflow for Assessing Drug-Like Properties.

References

Comparative

In vitro and in vivo efficacy of compounds synthesized from tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Researchers and drug development professionals are increasingly exploring novel scaffolds to enhance the efficacy and safety of cancer therapies. One such scaffold, the 2,6-diazaspiro[3.3]heptane core, is demonstrating s...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly exploring novel scaffolds to enhance the efficacy and safety of cancer therapies. One such scaffold, the 2,6-diazaspiro[3.3]heptane core, is demonstrating significant potential as a bioisosteric replacement for the commonly used piperazine ring. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds synthesized from tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key intermediate in accessing this novel chemical space. The focus is on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, with additional insights into its potential for creating Cyclin-Dependent Kinase (CDK) inhibitors and sigma-2 (σ2) receptor ligands.

The 2,6-diazaspiro[3.3]heptane moiety offers a rigid, three-dimensional structure that can lead to improved pharmacological properties compared to the more flexible piperazine ring. This has prompted investigations into its use in established drug classes, such as PARP inhibitors, to potentially enhance potency, selectivity, and reduce off-target effects.

Comparative In Vitro Efficacy: PARP-1 Inhibition

A key area of investigation for 2,6-diazaspiro[3.3]heptane derivatives has been in the development of novel PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a potent PARP inhibitor containing a piperazine ring, serves as a benchmark for comparison.

In a study examining the replacement of the piperazine core in the Olaparib framework with diazaspiro systems, a series of analogues were synthesized and evaluated for their affinity to PARP-1. The results, summarized in the table below, demonstrate that the 2,6-diazaspiro[3.3]heptane core can be a viable structural surrogate for the piperazine ring, with some derivatives retaining significant potency.

Compound IDCore StructureModificationPARP-1 Affinity (IC50, nM)
Olaparib Piperazine-Benchmark
10c 2,6-Diazaspiro[3.3]heptaneBoc-protected551.6
10e 2,6-Diazaspiro[3.3]heptaneCyclopropanecarbonyl12.6
15b 2,6-Diazaspiro[3.3]heptaneBoc-protected (alternative linkage)4397
17b 2,6-Diazaspiro[3.3]heptaneBoc-protected (alternative linkage)452.8
17d 2,6-Diazaspiro[3.3]heptaneCyclopropanecarbonyl (alternative linkage)44.3

Data sourced from a study on diazaspiro cores as piperazine bioisosteres in the Olaparib framework.[1]

The data indicates that while the Boc-protected diazaspiro counterparts generally show reduced affinity compared to Olaparib, modification of the second nitrogen with a cyclopropanecarbonyl group can significantly restore and even enhance potency, as seen with compound 10e (IC50 = 12.6 nM).[1] This highlights the tunability of this scaffold for optimizing target engagement. Interestingly, some of the less potent PARP-1 inhibitors demonstrated unexpected cytotoxicity, suggesting that their mechanism of action might involve factors beyond direct PARP-1 inhibition.[1]

Expanding Therapeutic Potential: CDK Inhibition and σ2 Receptor Ligands

Beyond PARP inhibition, the tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a valuable starting material for synthesizing compounds targeting other key cancer pathways. It has been identified as a potential intermediate for the development of CDK inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2] The development of selective CDK4/6 inhibitors has revolutionized the treatment of certain types of breast cancer. The rigid nature of the diazaspiro scaffold could be leveraged to design highly selective and potent CDK inhibitors.

Furthermore, the 2,6-diazaspiro[3.3]heptane core has been explored in the design of ligands for the σ2 receptor. This receptor is overexpressed in proliferating cancer cells compared to quiescent cells, making it an attractive target for both cancer imaging and therapy.[3] The replacement of piperazine with the diazaspiro moiety in known σ2 receptor ligands has been shown to sometimes lead to a reduction in affinity for the σ2 receptor but an increase in affinity for the σ1 receptor, indicating that this scaffold can be used to modulate receptor selectivity.[3]

Experimental Protocols and Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

A general synthetic route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde with primary amines or anilines, followed by cyclization. For the synthesis of the Olaparib analogues, a multi-step process starting from the N-Boc protected 2,6-diazaspiro[3.3]heptane is employed, involving coupling with the appropriate benzoyl derivative.

In Vitro PARP-1 Affinity Assay

The affinity of the synthesized compounds for PARP-1 is typically determined using a radioligand binding assay. In the study cited, this was performed using ovarian cancer cells (OVCAR8) that have BRCA1 methylation.[1] The assay measures the ability of the test compound to displace a radiolabeled PARP inhibitor from the enzyme, and the IC50 value is calculated from the resulting concentration-response curve.

In Vitro Cytotoxicity Assays

To assess the cytotoxic effects of the compounds on cancer cells, various assays can be employed. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated. Subsequently, the MTT reagent is added, and the resulting formazan crystals are dissolved for spectrophotometric quantification.

Visualizing the Synthesis and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start tert-Butyl 2,6-diazaspiro[3.3] heptane-2-carboxylate oxalate Deprotection Deprotection Start->Deprotection Coupling Coupling with Target Moiety Deprotection->Coupling Final_Compound Final Compound Coupling->Final_Compound In_Vitro In Vitro Assays (PARP-1, Cytotoxicity) Final_Compound->In_Vitro In_Vivo In Vivo Models (Tumor Growth) In_Vitro->In_Vivo

Figure 1: General experimental workflow.

signaling_pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor 2,6-Diazaspiro[3.3]heptane -based PARP Inhibitor PARP_Inhibitor->PARP Inhibition

Figure 2: Simplified PARP inhibition pathway.

Conclusion

The use of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate as a precursor for novel anticancer agents represents a promising strategy in drug discovery. The resulting 2,6-diazaspiro[3.3]heptane scaffold has demonstrated its utility as a piperazine bioisostere, particularly in the context of PARP inhibitors where it can be modified to achieve high potency. Further exploration of this scaffold in the development of CDK inhibitors and σ2 receptor ligands is warranted and holds the potential to deliver new therapeutic options with improved pharmacological profiles. The data presented herein provides a foundation for researchers to build upon in the design and evaluation of next-generation cancer therapies.

References

Validation

A Head-to-Head Battle of Scaffolds: Cost-Benefit Analysis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in Synthesis

For researchers and drug development professionals, the choice of a core scaffold in the synthesis of novel therapeutics is a critical decision, balancing cost, synthetic efficiency, and the final compound's biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a core scaffold in the synthesis of novel therapeutics is a critical decision, balancing cost, synthetic efficiency, and the final compound's biological activity. This guide provides a comprehensive cost-benefit analysis of utilizing the increasingly popular tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate against a conventional alternative, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), in the context of developing kinase inhibitors.

The rigid, three-dimensional structure of the diazaspiro[3.3]heptane core offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. However, its higher cost compared to more traditional scaffolds like piperazine necessitates a thorough evaluation of its benefits. This guide presents a data-driven comparison of these two building blocks in the synthesis of precursors for Cyclin-Dependent Kinase (CDK) inhibitors, a key target in oncology.

At a Glance: Cost and Efficiency Comparison

The following table summarizes the key quantitative data for a comparative synthetic step: the palladium-catalyzed C-N cross-coupling reaction, a common method for incorporating these amine scaffolds into aromatic systems.

Parametertert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalatetert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
Supplier Sigma-Aldrich[1]Multiple (e.g., Sigma-Aldrich, Chem-Impex, Synthonix)[2][3][4]
Cost (per gram) ~$118.45 (for 1g)[1]~$19 - $52.80 (for 5g and 1g respectively)[2]
Representative Reaction Pd-catalyzed C-N cross-couplingPd-catalyzed C-N cross-coupling
Reported Yield Up to 97%~38% - 92%[5][6]
Key Application Synthesis of novel CDK inhibitors and other therapeutics[2]Synthesis of CDK inhibitors (e.g., Palbociclib) and other pharmaceuticals[7][8]

Delving into the Synthesis: Experimental Protocols

To provide a practical comparison, detailed experimental protocols for a representative palladium-catalyzed C-N cross-coupling reaction are outlined below.

Experimental Protocol 1: Synthesis of tert-Butyl 6-(Aryl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from a general procedure for the arylation of 2,6-diazaspiro[3.3]heptane derivatives.

Materials:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

  • Aryl bromide (e.g., 1-bromo-2-methylbenzene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.1 equivalents), the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (0.01 equivalents), and (±)-BINAP (0.03 equivalents).

  • Add anhydrous toluene to the vessel.

  • Add potassium tert-butoxide (3.0 equivalents) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-(aryl)-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Experimental Protocol 2: Synthesis of tert-Butyl 4-(Aryl)piperazine-1-carboxylate

This protocol is based on synthetic routes for CDK inhibitors like Palbociclib.[5]

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Aryl halide (e.g., 2-chloro-5-iodopyridine)

  • Pd₂(dba)₃

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Dioxane (anhydrous)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents) in anhydrous dioxane.

  • Add Pd₂(dba)₃ (0.02 equivalents) and BINAP (0.04 equivalents) to the solution.

  • Add sodium tert-butoxide (1.5 equivalents).

  • Heat the mixture to 100 °C for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield tert-butyl 4-(aryl)piperazine-1-carboxylate.

Visualizing the Synthetic and Biological Pathways

To better understand the context of these building blocks, the following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_spiro Spirocycle Route cluster_piperazine Piperazine Route spiro tert-Butyl 2,6-diazaspiro[3.3]heptane -2-carboxylate oxalate spiro_intermediate Spirocyclic Intermediate spiro->spiro_intermediate Pd-catalyzed Coupling (High Yield) aryl_halide1 Aryl Halide aryl_halide1->spiro_intermediate spiro_inhibitor Novel Kinase Inhibitor spiro_intermediate->spiro_inhibitor Further Functionalization piperazine N-Boc-piperazine piperazine_intermediate Piperazine Intermediate piperazine->piperazine_intermediate Pd-catalyzed Coupling (Variable Yield) aryl_halide2 Aryl Halide aryl_halide2->piperazine_intermediate piperazine_inhibitor Known Kinase Inhibitor (e.g., Palbociclib) piperazine_intermediate->piperazine_inhibitor Further Functionalization

Synthetic Workflow Comparison

The diagram above illustrates the parallel synthetic pathways for incorporating either the spirocyclic or the piperazine moiety to generate kinase inhibitors.

CDK_Pathway Simplified CDK4/6 Signaling Pathway in Cell Cycle Progression GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD induces expression ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates E2F E2F pRb p-Rb (Phosphorylated) pRb->E2F releases G1S_Transition G1/S Phase Transition (Cell Proliferation) E2F->G1S_Transition activates transcription Inhibitor Kinase Inhibitor (from Spirocycle or Piperazine) Inhibitor->ActiveComplex inhibits

Targeted Biological Pathway

This diagram illustrates the critical role of the Cyclin D-CDK4/6 complex in driving the cell cycle from the G1 to the S phase. Kinase inhibitors developed from either scaffold aim to block the activity of this complex, thereby halting uncontrolled cell proliferation in cancer.

Cost-Benefit Analysis and Conclusion

Cost: The most significant drawback of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is its substantially higher price per gram compared to N-Boc-piperazine. For large-scale synthesis, this cost difference could be a major consideration.

Benefit: The primary advantage of the spirocyclic scaffold lies in its synthetic performance and potential for generating novel intellectual property. The reported high yields in coupling reactions (up to 97%) can offset some of the initial cost by providing more efficient conversions and potentially requiring less purification. Furthermore, the unique, rigid, three-dimensional structure of the diazaspiro[3.3]heptane core can lead to compounds with improved pharmacological properties, such as higher potency and selectivity, which are key drivers in drug discovery. The novelty of this scaffold also provides a less crowded intellectual property landscape for developing new chemical entities.

Recommendation:

  • For early-stage drug discovery and lead optimization, where the exploration of novel chemical space and the potential for improved biological activity are paramount, the higher cost of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate can be justified. The high synthetic yields and the unique structural features it imparts to the final molecule make it an attractive building block for generating potent and selective kinase inhibitors.

  • For the synthesis of well-established compounds or in later-stage process development, where cost of goods is a primary driver, the more economical N-Boc-piperazine may be the preferred choice, especially if the synthetic yields are acceptable and the biological activity of the final product is well-characterized.

Ultimately, the decision to use tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate should be based on a project-specific analysis of the trade-off between the upfront cost of the starting material and the potential long-term benefits of improved synthetic efficiency and the superior pharmacological profile of the resulting drug candidates.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

For Immediate Release This document provides crucial safety and logistical information for the proper disposal of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. The following procedures are designed for res...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides crucial safety and logistical information for the proper disposal of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Adherence to these guidelines is paramount for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its analogs are classified as hazardous substances. All personnel must adhere to the following safety protocols when handling this compound.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed or in Contact with Skin: Ingestion or dermal absorption may be harmful.

Required Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Protective Clothing: A standard laboratory coat.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[3][4]

Operational Disposal Plan: A Step-by-Step Protocol

The mandated and primary method for the disposal of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is through a licensed and approved hazardous waste management facility.[2] Attempting to neutralize or chemically treat this waste in the laboratory is not recommended. The focus of laboratory procedures should be on the safe collection, segregation, and preparation for professional disposal.

Waste Collection Protocol:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. This includes unused or expired product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty containers.

    • Segregate this waste stream from all other laboratory waste at the point of generation.[5]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for solid waste. High-density polyethylene (HDPE) containers are a suitable option.

    • The container must have a secure, tight-fitting lid to prevent any release of the substance.[2]

    • Ensure the container is not contaminated on the exterior.[6]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[2]

    • The label must include:

      • The full chemical name: "tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate"

      • CAS Number: 1227382-01-5[7]

      • Appropriate hazard pictograms (e.g., harmful/irritant).

      • The date when the first waste was added to the container.

  • On-Site Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3][4]

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[3][4]

Spill Management:

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8]

  • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[2]

  • Thoroughly decontaminate the spill area.[2]

Quantitative Safety Data

Hazard ClassificationDescriptionCitations
Acute Toxicity, Oral May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[1]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

start Waste Generation: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste at Point of Generation ppe->segregate containerize Place in a Labeled, Chemically Compatible, Sealed Container segregate->containerize no_drain Do NOT Dispose Down the Drain segregate->no_drain no_trash Do NOT Dispose in Regular Trash segregate->no_trash storage Store in a Designated, Secure, and Ventilated Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->contact_ehs disposal Professional Disposal via Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

References

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